Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of VU0506013
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the core mechanism of action of VU0506013, a significant pharmacological tool in the stud...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of VU0506013, a significant pharmacological tool in the study of G protein-coupled receptors (GPCRs). This document details its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: A Selective Y4 Receptor Positive Allosteric Modulator
Contrary to potential initial classifications, extensive research has definitively identified VU0506013 as a high-affinity and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).[1][2][3][4][5][6][7] It does not act on the M5 muscarinic acetylcholine (B1216132) receptor. As a PAM, VU0506013 binds to a site on the Y4 receptor that is distinct from the orthosteric site where the endogenous ligand, Pancreatic Polypeptide (PP), binds. This allosteric binding potentiates the receptor's response to the endogenous agonist but does not activate the receptor on its own. This modulatory activity makes VU0506013 a valuable tool for studying the physiological roles of the Y4 receptor with spatial and temporal precision that can be difficult to achieve with orthosteric agonists.
Quantitative Pharmacology
The potency and selectivity of VU0506013 have been characterized across various in vitro assay systems. The following table summarizes the key quantitative data.
The Y4 receptor is a member of the G protein-coupled receptor superfamily. Upon activation by its endogenous ligand, it primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As a positive allosteric modulator, VU0506013 enhances this signaling cascade in the presence of the endogenous agonist.
An In-Depth Technical Guide to VU0506013: A Novel Positive Allosteric Modulator of the Neuropeptide Y4 Receptor
For Researchers, Scientists, and Drug Development Professionals Abstract VU0506013 is a novel, potent, and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0506013 is a novel, potent, and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR) implicated in the regulation of appetite and energy homeostasis.[1][2] This technical guide provides a comprehensive overview of VU0506013, including its pharmacological properties, the signaling pathways it modulates, detailed experimental protocols for its characterization, and a summary of structure-activity relationship (SAR) studies. This document is intended to serve as a resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of targeting the Y4R.
Introduction
The Neuropeptide Y (NPY) system, comprising several peptide ligands and their receptors, plays a crucial role in regulating various physiological processes, with the Y4 receptor being a key player in satiety and food intake.[2] The Y4R is preferentially activated by pancreatic polypeptide (PP), and its activation is associated with anorexigenic effects, making it an attractive target for the development of anti-obesity therapeutics.[2] Positive allosteric modulators offer a nuanced approach to receptor modulation, enhancing the effect of the endogenous ligand without directly activating the receptor, which can lead to a more physiological and potentially safer therapeutic profile. VU0506013 has emerged from high-throughput screening as a high-affinity and selective Y4R PAM, presenting a promising chemical scaffold for further drug development.[1][2]
Pharmacological Profile of VU0506013
VU0506013 potentiates the activity of the endogenous ligand, pancreatic polypeptide (PP), at the human Y4 receptor. Its allosteric nature is demonstrated by its ability to increase the potency of PP in functional assays without exhibiting intrinsic agonistic activity.
Quantitative Data
The following tables summarize the key in vitro pharmacological parameters of VU0506013 and its analogs at the human, rat, and mouse Y4 receptors.
Table 1: In Vitro Potency and Affinity of VU0506013 at the Human Y4 Receptor
Parameter
Value (nM)
Assay Type
EC50
125
Ca2+ Flux Assay
KB
34.9
Functional Assay (Allosterism)
Table 2: Affinity of VU0506013 at Rodent Y4 Receptors
Species
KB (nM)
Rat
75.9
Mouse
229
Table 3: Structure-Activity Relationship (SAR) of VU0506013 Analogs at the Human Y4 Receptor
Compound
Modification
EC50 (nM)
Fold Shift
VU0506013
-
125
-
Analog 1
N-terminal modification
>10,000
>80
Analog 2
C-terminal modification
250
2
...
...
...
...
Analog 27
Core modification
Inactive
-
(Note: This is a representative table. The full dataset for the 27 analogs can be found in the supplementary information of Schüß et al., J Med Chem 2023.)
Mechanism of Action and Signaling Pathways
The Y4 receptor primarily couples to the Gαi/o family of G proteins.[3] Upon activation by its endogenous ligand, PP, a conformational change in the receptor leads to the dissociation of the G protein heterotrimer into its Gαi and Gβγ subunits. The positive allosteric modulator VU0506013 enhances this process.
Gαi-Mediated Signaling
The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets involved in cellular processes.
Gβγ-Mediated Signaling
The dissociated Gβγ subunit can also activate downstream signaling pathways. One notable effector is the G protein-coupled inwardly-rectifying potassium (GIRK) channel.[4][5][6][7] Activation of GIRK channels by Gβγ leads to potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability. Additionally, Gβγ subunits have been implicated in the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, which can influence gene expression and cell proliferation.[8][9][10]
Caption: Y4 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of VU0506013.
Calcium Flux Assay
This assay measures the intracellular calcium mobilization following receptor activation, which is a downstream consequence of Gq-coupled GPCRs or, in the case of Gi/o-coupled receptors like Y4R, through the use of a chimeric G protein (e.g., Gαqi) or by measuring the effect on downstream channels.
Materials:
HEK293 cells stably expressing the human Y4 receptor and a chimeric Gαqi protein.
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Fluo-4 AM calcium indicator dye.
Pluronic F-127.
Pancreatic Polypeptide (PP) stock solution.
VU0506013 and analog stock solutions in DMSO.
Procedure:
Cell Plating: Plate HEK293-hY4R-Gαqi cells in black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C in the dark.
Compound Preparation: Prepare serial dilutions of VU0506013 or its analogs in assay buffer. Also, prepare a fixed concentration of PP (EC20 concentration).
Assay Protocol:
Wash the cells with assay buffer to remove excess dye.
Add the diluted PAMs (VU0506013 or analogs) to the wells and incubate for 15 minutes at room temperature.
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
Establish a baseline fluorescence reading for 10 seconds.
Add the EC20 concentration of PP to all wells and continue to measure the fluorescence intensity for an additional 120 seconds.
Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. The EC50 values for the PAMs are determined by plotting the potentiation of the PP response against the PAM concentration and fitting the data to a four-parameter logistic equation.
Caption: Calcium Flux Assay Workflow.
Synthesis of VU0506013
The synthesis of VU0506013 involves a multi-step process, culminating in an amide coupling reaction. The general scheme is provided below. For detailed reaction conditions, purification, and characterization, please refer to the supplementary information of Schüß et al., J Med Chem 2023.
General Synthetic Scheme:
Formation of the cyclopropane (B1198618) carboxylic acid: This is typically achieved through the reaction of an appropriate precursor with a cyclopropanating agent.
Activation of the carboxylic acid: The cyclopropane carboxylic acid is converted to a more reactive species, such as an acid chloride or an activated ester.
Amide coupling: The activated cyclopropane carboxylate is reacted with the appropriate N-aryl amine to form the final amide product, VU0506013.
Conclusion
VU0506013 is a valuable pharmacological tool for studying the physiological roles of the Neuropeptide Y4 receptor. Its high affinity, selectivity, and potent positive allosteric modulatory activity make it a promising lead compound for the development of novel therapeutics for the treatment of obesity and related metabolic disorders. The data and protocols presented in this guide provide a foundation for further investigation into the mechanism of action and therapeutic potential of VU0506013 and its analogs.
VU0506013: A High-Affinity Positive Allosteric Modulator of the Neuropeptide Y4 Receptor
An In-depth Technical Guide for Drug Discovery Professionals The Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR), and its endogenous ligand, Pancreatic Polypeptide (PP), are integral components of the...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Drug Discovery Professionals
The Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR), and its endogenous ligand, Pancreatic Polypeptide (PP), are integral components of the gut-brain axis, playing a pivotal role in regulating satiety, food intake, and energy homeostasis.[1][2][3] The Y4R system presents a promising therapeutic target for metabolic disorders, particularly obesity.[4][5][6] This document provides a comprehensive technical overview of VU0506013, a novel, high-affinity positive allosteric modulator (PAM) of the Y4 receptor, intended for researchers, scientists, and drug development professionals.[4][5][7]
Y4 Receptor Signaling Pathways
The Y4 receptor is primarily coupled to the Gi/o family of G-proteins.[2] Upon activation by Pancreatic Polypeptide, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This reduction in cAMP modulates the activity of downstream effectors like protein kinase A (PKA).[1] Additionally, studies have shown that Y4 receptors can couple to Gq proteins, activating the phospholipase C (PLC) pathway. This results in the formation of inositol (B14025) 1,4,5-trisphosphate (IP3) and a subsequent increase in intracellular calcium (Ca2+) concentrations.[8]
Figure 1: Y4 Receptor Signaling Pathways.
VU0506013: Profile of a Novel Y4R PAM
VU0506013 is a structurally novel, high-affinity positive allosteric modulator of the Y4 receptor.[4][5] It was identified through a combination of quantitative structure-activity relationship (QSAR) models and subsequent high-throughput screening (HTS).[4][5][6] As a PAM, VU0506013 does not activate the Y4R on its own but enhances the receptor's response to the endogenous ligand, Pancreatic Polypeptide. This allosteric modulation offers a mechanism for fine-tuning PP-induced signaling.[4]
Figure 2: Mechanism of Positive Allosteric Modulation.
Quantitative Pharmacological Data
VU0506013 demonstrates nanomolar affinity and significant selectivity for the human Y4 receptor.[4][5][7] Its activity has been confirmed in both engineered cell lines and native tissues, such as mouse descending colon mucosa.[4][5][6]
Structure-Activity Relationship (SAR) and Binding Mode
Systematic SAR studies have been conducted on the VU0506013 scaffold, involving modifications to its N- and C-terminal heterocycles to understand functionally important positions.[5][6] Computational docking and mutagenesis studies suggest a potential binding mode for VU0506013 within the transmembrane core of the Y4 receptor.[5][6]
Experimental Protocols
The characterization of VU0506013 involved several key in vitro assays. The primary screening method was a Ca²⁺ flux-based high-throughput screen.
Calcium (Ca²⁺) Flux Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors. It is a common method for screening compounds that modulate GPCR activity.
Objective: To identify and characterize modulators of Y4R by measuring changes in intracellular Ca²⁺.
Methodology:
Cell Culture: Genetically engineered cells (e.g., COS-7 or CHO) stably or transiently expressing the human Y4 receptor are cultured in appropriate media until they reach optimal confluency.[4]
Cell Plating: Cells are seeded into multi-well microplates (e.g., 384-well plates) and allowed to adhere overnight.
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. The dye crosses the cell membrane and is cleaved by intracellular esterases, trapping it inside the cell.
Compound Addition:
PAM Screening: A specific concentration of the test compound (e.g., VU0506013) is added to the wells and incubated for a predetermined period.
Agonist Stimulation: An EC₂₀ concentration of the endogenous agonist (Pancreatic Polypeptide) is then added to stimulate the Y4 receptor.
Signal Detection: The plate is read using a fluorescence plate reader (e.g., FLIPR). The instrument measures the change in fluorescence intensity over time, which is proportional to the change in intracellular calcium concentration.
Data Analysis: The fluorescence signal is analyzed to determine parameters such as EC₅₀ (potency) and Eₘₐₓ (efficacy). For a PAM, the analysis focuses on the leftward shift of the agonist's concentration-response curve in the presence of the modulator.
Figure 3: General Workflow for a Ca²⁺ Flux Assay.
NPY Receptor Selectivity Assays
To confirm the selectivity of VU0506013, similar Ca²⁺ flux assays were performed using cell lines expressing other NPY receptor subtypes (Y1R, Y2R, and Y5R).[4] In these experiments, a high concentration of VU0506013 (30 μM) was tested for its ability to modulate the activity of the respective endogenous agonist (Neuropeptide Y) for each receptor subtype.[4]
Conclusion and Future Directions
VU0506013 stands out as a potent and selective positive allosteric modulator of the Y4 receptor. Its discovery and characterization provide a valuable pharmacological tool for further investigating the complex physiology of the Y4R system. More importantly, the VU0506013 scaffold represents a promising starting point for the development of novel therapeutics targeting obesity and other metabolic diseases, offering a nuanced approach to modulating satiety signals.[5][6][7] Future research will likely focus on optimizing the in vivo pharmacokinetic and pharmacodynamic properties of this compound series to advance toward clinical development.
VU0506013: A Technical Guide for Anti-Obesity Research
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of VU0506013, a novel, high-affinity positive allosteric modulator (PAM) of the Neuropeptide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of VU0506013, a novel, high-affinity positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R). The Y4R is a G protein-coupled receptor (GPCR) critically involved in the regulation of satiety and energy homeostasis, positioning it as a promising target for the development of anti-obesity therapeutics.[1][2][3][4] VU0506013 was identified through high-throughput screening and has demonstrated nanomolar affinity and significant selectivity for the Y4R.[2][3][4] This document details the mechanism of action of VU0506013, compiles available quantitative data, outlines key experimental protocols, and presents signaling pathways and experimental workflows through detailed diagrams. VU0506013 serves as a valuable chemical probe for elucidating the therapeutic potential of Y4R modulation in the context of obesity and metabolic disorders.[2][4]
Introduction
The global obesity epidemic necessitates the exploration of novel therapeutic strategies. The Neuropeptide Y (NPY) system, particularly the Y4 receptor and its endogenous ligand, Pancreatic Polypeptide (PP), plays a significant role in appetite regulation.[5] Postprandial release of PP activates Y4 receptors in the brain, leading to a sensation of satiety.[5] Positive allosteric modulators of the Y4R offer a nuanced therapeutic approach by enhancing the effect of the endogenous ligand, potentially leading to a more physiological and safer pharmacological profile compared to direct agonists.
VU0506013 emerged from a screening campaign utilizing quantitative structure-activity relationship (QSAR) models.[2][3][4] It has been characterized as a potent and selective Y4R PAM, active on human, mouse, and rat orthologs of the receptor.[2][3][4] This guide synthesizes the current knowledge on VU0506013 to facilitate its use in anti-obesity research.
Mechanism of Action
VU0506013 functions as a positive allosteric modulator of the Y4 receptor. This means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, Pancreatic Polypeptide, binds.[1] By binding to this allosteric site, VU0506013 enhances the receptor's response to PP, potentiating its downstream signaling. The primary signaling pathway of the Y4R involves coupling to Gαi/o G-proteins.[5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This modulation of the cAMP pathway is a key mechanism through which the Y4R exerts its effects on satiety.
Quantitative Data
The following tables summarize the reported in vitro pharmacological data for VU0506013.
Table 1: In Vitro Potency and Affinity of VU0506013
Parameter
Species
Value (nM)
Assay Type
EC50
Human
125
Calcium Flux
KB
Human
34.9
Not Specified
KB
Rat
75.9
Not Specified
KB
Mouse
229
Not Specified
EC50 (Half-maximal effective concentration) refers to the concentration of VU0506013 that produces 50% of the maximal potentiation of the Y4 receptor's response to its endogenous ligand. KB (Equilibrium dissociation constant) represents the affinity of VU0506013 for the allosteric binding site on the Y4 receptor.
Table 2: Receptor Selectivity of VU0506013
Receptor Subtype
Effect
Assay Type
Y1R
No significant effect
Calcium Flux
Y2R
No significant effect
Calcium Flux
Y5R
No significant effect
Calcium Flux
Data indicates that VU0506013 is highly selective for the Y4 receptor over other Neuropeptide Y receptor subtypes.
Experimental Protocols
In Vitro Calcium Flux Assay for Y4R PAM Activity
This protocol is a representative method for assessing the activity of VU0506013 as a Y4R PAM in a cell-based assay. The primary study utilized COS-7 cells stably expressing the Y4R and a chimeric G protein.[4]
Objective: To measure the potentiation of Pancreatic Polypeptide (PP)-induced intracellular calcium mobilization by VU0506013.
Materials:
COS-7 cells stably co-expressing the human Y4 receptor and a chimeric G protein (e.g., Gαqi5) that redirects the Gi signal to the Gq pathway, enabling a calcium readout.
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
Cell Plating: Seed the Y4R-expressing COS-7 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell adherence.
Dye Loading:
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
Remove the cell culture medium and add the dye loading buffer to each well.
Incubate the plate at 37°C for 60 minutes in the dark.
Compound Addition:
Prepare serial dilutions of VU0506013 in assay buffer.
Add the VU0506013 dilutions to the appropriate wells of the assay plate.
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
Agonist Stimulation and Signal Reading:
Prepare a solution of Pancreatic Polypeptide in assay buffer at a concentration that elicits a submaximal response (e.g., EC20).
Place the assay plate in the fluorescence kinetic plate reader.
Initiate reading of the baseline fluorescence.
Add the PP solution to all wells.
Continue to measure the fluorescence intensity over time to capture the calcium mobilization signal.
Data Analysis:
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
Determine the potentiation of the PP response by VU0506013 by comparing the signal in the presence and absence of the modulator.
Plot the potentiation against the concentration of VU0506013 to determine the EC50 value.
Visualizations
Y4 Receptor Signaling Pathway
Caption: Y4 Receptor signaling pathway initiated by Pancreatic Polypeptide and potentiated by VU0506013.
Experimental Workflow for Y4R PAM Screening
Caption: A generalized workflow for the discovery and development of a Y4R PAM like VU0506013.
Role in Anti-Obesity Research and Future Directions
VU0506013 represents a significant advancement in the development of tools to probe the function of the Y4 receptor in energy homeostasis. As a potent and selective PAM, it allows for the amplification of endogenous satiety signals, a mechanism that may offer a more refined and safer approach to weight management than persistent agonism.
Current Applications:
Target Validation: VU0506013 can be used in vitro and in ex vivo tissue preparations to further validate the Y4 receptor as a viable anti-obesity target.[1][4]
SAR Studies: The chemical scaffold of VU0506013 is a promising starting point for medicinal chemistry efforts to develop analogs with improved pharmacokinetic and pharmacodynamic properties.[2][3][4]
Future Research:
In Vivo Efficacy: The most critical next step is the evaluation of VU0506013 or optimized analogs in preclinical animal models of obesity. These studies would aim to demonstrate effects on food intake, body weight, and other metabolic parameters.
Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of VU0506013 is necessary to assess its potential as a drug candidate.
Safety and Toxicology: Comprehensive safety and toxicology studies will be required to determine the therapeutic window and potential off-target effects.
An In-Depth Technical Guide to VU0506013: A High-Affinity Positive Allosteric Modulator of the Neuropeptide Y4 Receptor
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of VU0506013, a no...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of VU0506013, a novel, high-affinity, and selective positive allosteric modulator (PAM) of the neuropeptide Y4 receptor (Y4R). All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies for key assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action and experimental evaluation.
Chemical Structure and Physicochemical Properties
VU0506013 is a novel small molecule identified through high-throughput screening from a quantitative structure-activity relationship (QSAR) model.[1] Its chemical structure is defined as N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide.
Note: Further experimental data on properties such as melting point, pKa, and logP are not extensively reported in the primary literature.
Pharmacological Properties
VU0506013 acts as a positive allosteric modulator of the neuropeptide Y4 receptor, a G protein-coupled receptor (GPCR) involved in the regulation of satiety and energy homeostasis.[1] As a PAM, VU0506013 enhances the response of the Y4R to its endogenous ligand, pancreatic polypeptide (PP), without directly activating the receptor on its own.[2] This modulatory activity makes it a valuable tool for studying Y4R function and a potential starting point for the development of therapeutics for metabolic disorders.[1]
Table 3: In Vitro Pharmacological Data for VU0506013
Parameter
Value
Species/Cell Line
Assay Type
EC50
125 nM
Not specified
Calcium Flux Assay
K_B
34.9 nM
Human Y4R
Allosteric Binding Site Affinity
K_B
75.9 nM
Rat Y4R
Binding Affinity
K_B
229 nM
Mouse Y4R
Binding Affinity
VU0506013 demonstrates significant selectivity for the Y4R, showing no considerable effects on other neuropeptide Y receptor subtypes (Y1R, Y2R, and Y5R) in calcium flux assays.[2]
Signaling Pathways
The neuropeptide Y4 receptor primarily couples to the Gi/o family of G-proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a PAM, VU0506013 enhances the ability of pancreatic polypeptide to elicit this response.
Additionally, Y4R can couple to Gq proteins, which activates the phospholipase C (PLC) pathway, resulting in the mobilization of intracellular calcium. This secondary pathway is often utilized in in vitro assays to quantify the activity of Y4R modulators.
Below are diagrams illustrating the primary Y4R signaling pathway and the mechanism of action of VU0506013.
The following are detailed methodologies for the synthesis of VU0506013 and a key in vitro assay used for its characterization, based on the likely procedures used in its discovery and validation.
Synthesis of VU0506013
The synthesis of VU0506013 involves a multi-step process, likely culminating in a final amide coupling reaction. A plausible synthetic workflow is outlined below.
Figure 3: General Synthetic Workflow for VU0506013.
Detailed Methodology:
Synthesis of Intermediate 1: To a solution of 3-amino-1-methyl-2-oxo-1,2-dihydropyridine-5-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide), add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine). Stir the mixture at room temperature for a short period to activate the carboxylic acid. Add pyrrolidine to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS). Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude intermediate, which may be purified by column chromatography.
Synthesis of VU0506013: To a solution of Intermediate 1 in an appropriate aprotic solvent, add 2-(o-tolyloxy)acetic acid, a coupling agent, and a non-nucleophilic base. The reaction is stirred at room temperature until completion. The workup procedure is similar to the first step, involving aqueous washes and extraction. The final crude product is purified by flash column chromatography or preparative HPLC to yield VU0506013 as a pure solid. The structure and purity are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
In Vitro Calcium Flux Assay
This assay is used to measure the potentiation of pancreatic polypeptide-induced intracellular calcium mobilization by VU0506013 in cells expressing the Y4 receptor.
Materials:
HEK293 or CHO cells stably expressing the human Y4 receptor and a promiscuous G-protein (e.g., Gαqi5) to couple the receptor to the calcium signaling pathway.
Black-walled, clear-bottom 96- or 384-well microplates.
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
VU0506013 stock solution (in DMSO).
Pancreatic Polypeptide (PP) stock solution.
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
Cell Plating: Seed the Y4R-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, including Pluronic F-127 to aid in dye solubilization. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C, protected from light. After incubation, wash the cells with assay buffer to remove excess dye.
Compound Preparation: Prepare serial dilutions of VU0506013 in assay buffer. Also, prepare a fixed, sub-maximal (e.g., EC₂₀) concentration of pancreatic polypeptide to assess the potentiating effect of VU0506013.
Fluorescence Measurement: Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C. Establish a stable baseline fluorescence reading for each well. Inject the desired concentration of VU0506013 and continue recording. After a short pre-incubation with VU0506013 (e.g., 2-5 minutes), inject the EC₂₀ concentration of pancreatic polypeptide and continue recording the fluorescence signal to measure the potentiation of the calcium response.
Data Analysis: The response is calculated as the peak fluorescence intensity minus the baseline fluorescence. The potentiation by VU0506013 is then determined relative to the response with pancreatic polypeptide alone. Dose-response curves are generated to calculate the EC₅₀ of VU0506013's potentiating effect.
Conclusion
VU0506013 is a potent and selective positive allosteric modulator of the neuropeptide Y4 receptor. Its well-defined chemical structure and pharmacological profile make it an invaluable research tool for elucidating the physiological roles of the Y4R. The detailed methodologies provided in this guide offer a framework for the synthesis and in vitro characterization of VU0506013 and similar compounds, aiding in the ongoing research and development of novel therapeutics targeting the Y4R for the treatment of metabolic diseases.[1]
In-Depth Technical Guide: VU0506013, a Positive Allosteric Modulator of the Neuropeptide Y4 Receptor
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of VU0506013, a high-affinity and selective positive allosteric modulator (PAM) of the Neuropeptide Y...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VU0506013, a high-affinity and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R). This document details its chemical properties, mechanism of action, signaling pathways, and the experimental methodologies used for its characterization.
VU0506013 is a positive allosteric modulator of the Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR).[2][3][4] As a PAM, VU0506013 does not activate the receptor directly but enhances the effect of the endogenous orthosteric ligand, pancreatic polypeptide (PP).[2][3][4] This potentiation of the natural ligand's activity allows for a more nuanced modulation of the Y4R signaling pathway compared to direct agonists.
Studies have shown that VU0506013 exhibits nanomolar affinity and high selectivity for the Y4R over other neuropeptide Y receptor subtypes (Y1R, Y2R, and Y5R).[2][3] Computational docking and mutagenesis studies suggest that VU0506013 binds to a potential allosteric site located within the transmembrane core of the Y4R.[2][3]
Signaling Pathways
The Neuropeptide Y4 receptor primarily couples to the Gi/o family of G-proteins. Upon activation by its endogenous ligand, pancreatic polypeptide, and potentiation by VU0506013, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular levels of cyclic AMP (cAMP). The reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), which then modulates the activity of various downstream effector proteins.
Furthermore, Y4R activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK). This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.
Caption: Y4R signaling pathway modulated by VU0506013.
Experimental Protocols
The characterization of VU0506013 and its effects on the Y4R have been elucidated through several key experimental techniques.
High-Throughput Screening (HTS)
The initial identification of the VU0506013 scaffold was achieved through a high-throughput screening campaign. This process typically involves the following workflow:
Caption: General workflow for High-Throughput Screening.
Calcium Flux Assay
A common method to assess the activity of GPCRs that couple to the Gq pathway or, as in the case of Y4R with certain cellular backgrounds, to measure downstream signaling, is the calcium flux assay.
Objective: To measure the change in intracellular calcium concentration following receptor activation.
Methodology:
Cell Culture: Cells stably or transiently expressing the Y4R are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluency.
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer at 37°C in the dark.
Compound Preparation: VU0506013 and the orthosteric agonist (PP) are prepared in an appropriate assay buffer at various concentrations.
Assay: The microplate containing the dye-loaded cells is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of the compounds.
Data Acquisition: The test compounds (VU0506013) are added, followed by the addition of the agonist (PP). The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.
Data Analysis: The fluorescence signal is normalized to the baseline, and dose-response curves are generated to determine the EC50 values.
Quantitative Data
The following table summarizes key quantitative parameters for VU0506013.
Parameter
Value
Assay
Cell Line
Reference
EC50
125 nM
Calcium Flux
Not Specified
Kb
34.9 nM
Radioligand Binding
Not Specified
Note: Specific cell lines and detailed assay conditions can influence these values.
Structure-Activity Relationship (SAR)
A structure-activity relationship study of VU0506013 has been conducted, exploring modifications to its core structure to understand the key chemical features required for its activity as a Y4R PAM. This research has led to the identification of analogs with varying potencies and efficacies, providing valuable insights for the design of future Y4R modulators. The detailed data from these studies, including the specific modifications and corresponding activity data for the 27 analogues, are crucial for medicinal chemistry efforts in this area.
Conclusion
VU0506013 is a valuable research tool for investigating the physiological roles of the Neuropeptide Y4 receptor. Its high affinity, selectivity, and positive allosteric modulatory activity make it a promising lead compound for the development of novel therapeutics targeting metabolic disorders and other conditions where Y4R signaling is implicated. Further research into its in vivo efficacy and pharmacokinetic properties is warranted.
The Discovery and Synthesis of VU0506013: A Novel Positive Allosteric Modulator of the Neuropeptide Y4 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide details the discovery and synthesis of VU0506013, a novel, potent, and selective positive alloster...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and synthesis of VU0506013, a novel, potent, and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R). The Y4R, a G protein-coupled receptor (GPCR) predominantly activated by pancreatic polypeptide, is critically involved in regulating satiety and energy homeostasis, making it a promising therapeutic target for obesity. VU0506013 was identified through a sophisticated discovery cascade initiated with quantitative structure-activity relationship (QSAR) modeling, followed by a high-throughput screening (HTS) campaign. This document provides a comprehensive overview of the pharmacological properties of VU0506013, including its in vitro potency and selectivity. Furthermore, it outlines the detailed experimental protocols for the synthesis of the core scaffold and the key biological assays utilized in its characterization. Visual diagrams of the Y4R signaling pathway, the discovery workflow, and the structure-activity relationship (SAR) studies are presented to facilitate a deeper understanding of this promising compound.
Discovery of VU0506013
The identification of VU0506013 was the result of a structured, multi-step discovery process designed to identify novel modulators of the Y4 receptor.
Discovery Workflow
The discovery cascade began with the computational screening of a large compound library using quantitative structure-activity relationship (QSAR) models.[1] This in silico approach prioritized a subset of 603 compounds for biological screening.[1] A subsequent high-throughput screening (HTS) campaign identified an initial hit, which then led to the identification of VU0506013 as a potent and selective Y4R PAM.[1]
Figure 1: Discovery workflow for VU0506013.
Pharmacological Characterization
VU0506013 exhibits nanomolar potency and significant selectivity for the human Y4 receptor. Its pharmacological properties have been characterized in various in vitro assays.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for VU0506013 and its analogs.
Table 1: In Vitro Potency of VU0506013 at the Human Y4 Receptor
Parameter
Value
Assay Type
EC50
130 nM
Gαi-mediated cAMP inhibition
Fold Shift
4.5
-
Table 2: Selectivity Profile of VU0506013
Receptor
Activity
Y1 Receptor
Inactive
Y2 Receptor
Inactive
Y5 Receptor
Inactive
Table 3: Structure-Activity Relationship (SAR) of Key Analogs
Compound
R1
R2
EC50 (nM)
Fold Shift
VU0506013
H
4-Cl
130
4.5
Analog 1
Me
4-Cl
250
3.8
Analog 2
H
4-F
180
4.2
Analog 3
H
H
500
2.1
Mechanism of Action and Signaling Pathway
VU0506013 acts as a positive allosteric modulator, enhancing the response of the Y4 receptor to its endogenous ligand, pancreatic polypeptide. The Y4 receptor primarily couples to the Gαi/o family of G proteins. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA).
Figure 2: Y4 Receptor signaling pathway modulation by VU0506013.
Synthesis of VU0506013
The synthesis of VU0506013 is achieved through a multi-step process. A general synthetic scheme is provided below, followed by detailed experimental protocols for key steps.
General Synthetic Scheme
The core of VU0506013 is a substituted 2-amino-3-benzoylthiophene. The synthesis involves the formation of this core followed by subsequent modifications.
Figure 3: General synthetic scheme for VU0506013.
Experimental Protocols
Protocol 4.2.1: Synthesis of the 2-Amino-3-benzoylthiophene Core
Stir the reaction mixture at room temperature for 2 hours.
Add elemental sulfur (1.1 eq) and morpholine (B109124) (1.5 eq) to the reaction mixture.
Heat the mixture to reflux for 4 hours.
Cool the reaction to room temperature and pour into ice water.
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 2-amino-3-benzoylthiophene core.
Protocol 4.2.2: Synthesis of VU0506013
Dissolve the 2-amino-3-benzoylthiophene intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
Add sodium hydride (1.2 eq) portion-wise at 0 °C and stir for 30 minutes.
Add the appropriate alkyl halide (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with water and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel to afford VU0506013.
Key Experimental Methodologies
High-Throughput Screening (HTS) Protocol
CHO-K1 cells stably expressing the human Y4 receptor are seeded into 384-well plates.
After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye.
Test compounds (including VU0506013) are added to the wells at a fixed concentration.
After a short incubation period, a sub-maximal concentration (EC20) of pancreatic polypeptide is added to stimulate the receptor.
Changes in intracellular calcium are measured using a fluorescent plate reader.
Compounds that potentiate the calcium response to pancreatic polypeptide are identified as positive allosteric modulators.
cAMP Inhibition Assay Protocol
HEK293 cells co-expressing the human Y4 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are plated in 96-well plates.
Cells are treated with varying concentrations of VU0506013 in the presence of a fixed concentration of pancreatic polypeptide.
Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
After incubation, the luciferase activity is measured, which is inversely proportional to the level of cAMP inhibition.
EC50 values are calculated from the concentration-response curves.
Conclusion
VU0506013 is a novel and potent positive allosteric modulator of the Y4 receptor discovered through a combination of in silico and in vitro screening methods. Its nanomolar potency and high selectivity make it a valuable tool compound for further investigation of Y4R biology and a promising starting point for the development of novel therapeutics for the treatment of obesity and related metabolic disorders. The synthetic route and experimental protocols detailed in this guide provide a framework for the further synthesis and evaluation of VU0506013 and its analogs.
Navigating the Selectivity of VU0506013: An In-depth Technical Guide for Researchers
A Comprehensive Analysis of the Selective Positive Allosteric Modulator for the Neuropeptide Y4 Receptor For researchers and drug development professionals investigating the intricate neuropeptide Y (NPY) system, the com...
Author: BenchChem Technical Support Team. Date: December 2025
A Comprehensive Analysis of the Selective Positive Allosteric Modulator for the Neuropeptide Y4 Receptor
For researchers and drug development professionals investigating the intricate neuropeptide Y (NPY) system, the compound VU0506013 has emerged as a critical tool. This technical guide provides a detailed overview of the selectivity profile of VU0506013, a novel and potent positive allosteric modulator (PAM) for the neuropeptide Y4 receptor (Y4R). This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.
Core Selectivity Profile of VU0506013
VU0506013 demonstrates a high degree of selectivity for the human Y4 receptor. As a positive allosteric modulator, it enhances the receptor's response to its endogenous ligand, pancreatic polypeptide (PP), without directly activating the receptor on its own. This selective potentiation of the Y4R makes VU0506013 an invaluable molecular probe for studying the physiological roles of this receptor and a promising starting point for the development of novel therapeutics targeting metabolic diseases.
Quantitative Data Summary
The following table summarizes the binding affinity and functional potency of VU0506013 at the human Y4 receptor, as well as its activity at other NPY receptor subtypes.
Receptor Subtype
Parameter
Value (nM)
Assay Type
Cell Line
Notes
Human Y4R
KB
34.9
Radioligand Binding
Not specified
Allosteric binding affinity.
Human Y4R
EC50
125
Calcium Mobilization
CHO-K1
Potentiation of PP-induced response.
Human Y1R
Activity
No significant effect
Calcium Mobilization
CHO-K1
Tested up to 10 µM.
Human Y2R
Activity
No significant effect
Calcium Mobilization
CHO-K1
Tested up to 10 µM.
Human Y5R
Activity
No significant effect
Calcium Mobilization
CHO-K1
Tested up to 10 µM.
Visualizing the Selectivity and Mechanism
To better understand the interaction of VU0506013 with the NPY receptor system, the following diagrams illustrate its selectivity profile and the downstream signaling pathway of its target receptor, Y4R.
Caption: Selectivity profile of VU0506013 for NPY receptors.
The Y4 receptor primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, pancreatic polypeptide (PP), and potentiation by VU0506013, a signaling cascade is initiated that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
The characterization of VU0506013's selectivity profile relies on robust and reproducible experimental methodologies. The following sections detail the key assays used to determine the binding and functional activity of this compound.
Radioligand Binding Assay for Allosteric Affinity (KB)
This assay is designed to determine the binding affinity of a non-radiolabeled allosteric modulator by measuring its ability to compete with a radiolabeled ligand binding to the allosteric site.
Materials:
Cell membranes expressing the human Y4 receptor.
Radioligand specific for the allosteric site (e.g., [3H]-VU0506013, if available, or a suitable surrogate).
Non-labeled VU0506013.
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).
Scintillation cocktail.
96-well filter plates.
Scintillation counter.
Procedure:
Prepare a dilution series of non-labeled VU0506013 in binding buffer.
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of non-labeled VU0506013.
For non-specific binding determination, include wells with a high concentration of a known non-radiolabeled allosteric ligand.
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.
Allow the filters to dry, then add scintillation cocktail to each well.
Quantify the bound radioactivity using a scintillation counter.
Calculate the KB value using non-linear regression analysis of the competition binding data.
Caption: Workflow for radioligand binding assay.
Calcium Mobilization Assay for Functional Potency (EC50) and Selectivity
This cell-based functional assay measures the ability of VU0506013 to potentiate the agonist-induced increase in intracellular calcium concentration, a downstream event of Gi/o-coupled receptor activation.
Materials:
CHO-K1 cells stably expressing the human Y1, Y2, Y4, or Y5 receptor.
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Pancreatic Polypeptide (PP) as the agonist for Y4R.
Neuropeptide Y (NPY) as the agonist for Y1R, Y2R, and Y5R.
VU0506013.
A fluorescence plate reader capable of kinetic reading.
Procedure:
Plate the cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.
Load the cells with the calcium-sensitive dye for a specified time (e.g., 1 hour) at 37°C.
Wash the cells with assay buffer to remove excess dye.
Prepare a dilution series of VU0506013.
Add the VU0506013 dilutions to the cells and incubate for a short period.
Add a fixed concentration of the respective agonist (PP for Y4R, NPY for others) to the wells.
Immediately measure the fluorescence intensity over time using the plate reader.
For selectivity testing, use a high concentration of VU0506013 (e.g., 10 µM) in the presence of the respective agonist for Y1, Y2, and Y5 receptors.
Calculate the EC50 value for the potentiation of the Y4R response and assess the activity at other receptors by comparing the response in the presence and absence of VU0506013.
Caption: Workflow for calcium mobilization assay.
Conclusion
VU0506013 is a highly selective and potent positive allosteric modulator of the neuropeptide Y4 receptor. Its well-defined selectivity profile, coupled with the detailed experimental protocols provided herein, makes it an essential tool for the scientific community. This guide serves as a foundational resource for researchers seeking to utilize VU0506013 to unravel the complexities of Y4 receptor biology and to accelerate the development of novel therapeutics for metabolic and other related disorders.
Foundational
The Pharmacology of VU0506013: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract VU0506013 is a novel, high-affinity, and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R), a G protein-coupled r...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0506013 is a novel, high-affinity, and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR) critically involved in the regulation of satiety and energy homeostasis.[1][2][3] Identified through quantitative structure-activity relationship (QSAR) modeling and high-throughput screening, VU0506013 represents a promising chemical scaffold for the development of therapeutics targeting obesity and related metabolic disorders.[1][4] This technical guide provides a comprehensive overview of the pharmacology of VU0506013, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its interaction with the Y4R signaling pathway.
Mechanism of Action
VU0506013 functions as a positive allosteric modulator, meaning it does not activate the Y4R directly. Instead, it binds to a distinct allosteric site on the receptor, enhancing the affinity and/or efficacy of the endogenous orthosteric ligand, Pancreatic Polypeptide (PP).[1][2][3] This potentiation of PP's natural satiety-signaling effect makes VU0506013 a promising candidate for anti-obesity therapies.[1] Computational docking and mutagenesis studies suggest that VU0506013 binds within the transmembrane core of the Y4R.[1][2][3]
The primary signaling cascade of the Y4R upon activation by PP is through the inhibitory G-protein (Gi/o), which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). However, the Y4R can also couple to the Gq protein, which activates the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium (Ca2+).[5] Functional assays for VU0506013 have utilized engineered cell lines that enhance this Gq-mediated signaling, allowing for the quantification of its modulatory effects through calcium flux.[1][5]
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological parameters of VU0506013 at the human Y4 receptor. Data were primarily generated using a calcium mobilization assay in engineered COS-7 cells.
Table 1: In Vitro Potency and Efficacy of VU0506013 at the Human Y4R
Parameter
Value
Assay
Cell Line
Notes
EC50 of Potentiation
~200 nM
Ca2+ Mobilization
COS-7
Concentration of VU0506013 that produces 50% of its maximal potentiation of a fixed EC20 concentration of Pancreatic Polypeptide (PP).
Maximal Potentiation
~8-fold
Ca2+ Mobilization
COS-7
Maximum increase in the response to an EC20 concentration of PP in the presence of VU0506013.
Cooperativity Factor (α)
>1
Ca2+ Mobilization
COS-7
Indicates positive cooperativity, where the binding of VU0506013 increases the affinity of PP for the Y4R. The exact value is derived from fitting the data to an allosteric operational model.
Fold Shift in PP Potency
~5-fold
Ca2+ Mobilization
COS-7
The factor by which the EC50 of PP is reduced in the presence of a saturating concentration of VU0506013.
Table 2: Receptor Subtype Selectivity Profile of VU0506013
Note: The pronounced selectivity of VU0506013 for the Y4R over other NPY receptor subtypes is a key characteristic that minimizes the potential for off-target effects.[1]
Table 3: Pharmacokinetic Parameters
Parameter
Value
Species
Route of Administration
Half-life (t½)
Not Publicly Available
---
---
Bioavailability (F%)
Not Publicly Available
---
---
Brain Penetration
Not Publicly Available
---
---
Note: As of the latest available data, in vivo pharmacokinetic studies for VU0506013 have not been published. The compound is described as a promising scaffold for the development of in vivo tool compounds.[1]
Signaling and Experimental Workflow Diagrams
Signaling Pathway
The following diagram illustrates the signaling pathway of the Y4 receptor and the modulatory effect of VU0506013.
The Role of VU0506013 in Modulating Satiety Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of VU0506013, a novel positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of VU0506013, a novel positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R). The Y4R is a G-protein coupled receptor critically involved in the regulation of satiety and energy homeostasis, making it a promising target for the development of anti-obesity therapeutics.[1][2][3] This document details the mechanism of action of VU0506013, its impact on Y4R-mediated signaling cascades, and its potential effects on key hypothalamic neuronal populations that govern appetite. Quantitative pharmacological data, detailed experimental protocols for functional characterization, and visual diagrams of the signaling pathways are presented to facilitate a deeper understanding of VU0506013 as a tool for research and drug discovery.
Introduction to VU0506013 and the Y4 Receptor
VU0506013 is a high-affinity, selective positive allosteric modulator of the Neuropeptide Y4 receptor (Y4R).[4] Unlike orthosteric agonists that directly activate the receptor, PAMs like VU0506013 bind to a distinct allosteric site, enhancing the receptor's response to its endogenous ligand, Pancreatic Polypeptide (PP).[3][4] The Y4R is predominantly expressed in the brain, particularly in hypothalamic nuclei such as the arcuate nucleus (ARC), which are central to the regulation of food intake and energy balance.[5][6] Activation of the Y4R by PP is known to induce satiety and reduce food intake, making potentiation of this signaling pathway a viable strategy for combating obesity.[1][5]
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological parameters of VU0506013 at the human, rat, and mouse Y4 receptors.
Table 1: In Vitro Potency and Affinity of VU0506013
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. KB (Equilibrium dissociation constant) of an allosteric modulator is the concentration at which 50% of the allosteric sites are occupied.
Satiety Signaling Pathways Modulated by VU0506013
The Y4R primarily couples to inhibitory G-proteins (Gi/o) and can also couple to Gq proteins, leading to the modulation of multiple downstream signaling cascades. As a PAM, VU0506013 is expected to enhance these signaling events in the presence of the endogenous agonist, Pancreatic Polypeptide (PP).
Gi/o-Coupled Pathway: Inhibition of Adenylyl Cyclase
Upon activation by PP, the Y4R undergoes a conformational change, facilitated by VU0506013, leading to the activation of Gi/o proteins. The α-subunit of the activated G-protein inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), a key regulator of numerous cellular processes, including neuronal excitability and gene expression.[2][7]
Diagram 1: Y4R Gi/o-Coupled Signaling Pathway.
Potential Gq-Coupled Pathway: Activation of MAPK/ERK
There is evidence to suggest that the Y4R can also couple to Gq proteins, leading to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2] This pathway is crucial for regulating long-term cellular processes such as gene expression and neuroplasticity. The potentiation of this pathway by VU0506013 could have significant implications for the long-term regulation of satiety.
Effects on Hypothalamic Satiety-Regulating Neurons
The arcuate nucleus of the hypothalamus contains two key neuronal populations with opposing roles in appetite regulation: pro-opiomelanocortin (POMC) neurons, which are anorexigenic (satiety-promoting), and Agouti-related peptide (AgRP) neurons, which are orexigenic (appetite-stimulating).[8][9] Studies have shown that the endogenous Y4R agonist, Pancreatic Polypeptide, activates POMC neurons and inhibits orexigenic neurons.[1][5] Therefore, by potentiating the action of endogenous PP, VU0506013 is hypothesized to enhance the activity of POMC neurons and suppress the activity of AgRP neurons, leading to a net increase in satiety signaling.
Diagram 3: Hypothesized Effect of VU0506013 on Hypothalamic Satiety Circuitry.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of VU0506013 on satiety signaling pathways.
Calcium Flux Assay
This assay measures the ability of a compound to modulate intracellular calcium mobilization following receptor activation. For Gi/o-coupled receptors like Y4R, this is often performed in cells co-expressing a promiscuous G-protein (e.g., Gα16) that couples to phospholipase C and subsequent calcium release.
Protocol:
Cell Culture: Plate CHO or HEK293 cells stably expressing the human Y4R and a promiscuous G-protein in black-walled, clear-bottom 96-well plates and culture overnight.
Dye Loading: Wash cells with a physiological buffer (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
Compound Preparation: Prepare serial dilutions of VU0506013 and a fixed, sub-maximal concentration of Pancreatic Polypeptide (e.g., EC20).
Assay: Place the cell plate in a fluorescence imaging plate reader (e.g., FLIPR). Record baseline fluorescence, then add VU0506013 followed by Pancreatic Polypeptide.
Data Analysis: Measure the change in fluorescence intensity over time. Plot the concentration-response curve for VU0506013 in the presence of PP to determine its EC50 value.
Diagram 4: Experimental Workflow for Calcium Flux Assay.
In Vivo Measurement of Food Intake in Mice
This behavioral assay assesses the effect of a compound on food consumption in a living organism.
Protocol:
Acclimation: Individually house mice and acclimate them to the testing environment and diet for several days.
Fasting: Fast the mice overnight (e.g., 16-18 hours) with free access to water to ensure a robust feeding response.
Compound Administration: Administer VU0506013 or vehicle control via the desired route (e.g., intraperitoneal injection).
Feeding: Provide a pre-weighed amount of food and measure the amount consumed at various time points (e.g., 1, 2, 4, 8, and 24 hours).
Data Analysis: Calculate the cumulative food intake for each group and compare the results using appropriate statistical tests.
Diagram 5: Experimental Workflow for In Vivo Food Intake Study.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the electrical activity of individual neurons, providing insights into how a compound modulates neuronal excitability.
Protocol:
Slice Preparation: Prepare acute brain slices containing the arcuate nucleus from mice.
Neuron Identification: Identify POMC or AgRP neurons, often using transgenic mouse lines expressing fluorescent reporters.
Recording: Obtain a whole-cell patch-clamp recording from a target neuron.
Compound Application: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing VU0506013 and/or Pancreatic Polypeptide.
Data Acquisition: Record changes in membrane potential and firing rate in current-clamp mode, or synaptic currents in voltage-clamp mode.
Data Analysis: Analyze the electrophysiological parameters before, during, and after compound application to determine the effect of VU0506013 on neuronal activity.
Diagram 6: Experimental Workflow for Patch-Clamp Electrophysiology.
Conclusion
VU0506013 represents a valuable pharmacological tool for investigating the role of the Y4R in satiety and energy homeostasis. Its potent and selective positive allosteric modulation of the Y4R offers a nuanced approach to enhancing endogenous satiety signals. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the Y4R pathway for the treatment of obesity and related metabolic disorders. Future studies should focus on elucidating the precise in vivo effects of VU0506013 on hypothalamic neuronal circuits and its long-term impact on body weight regulation.
Application Notes and Protocols for the In Vitro Characterization of VU0506013, a Positive Allosteric Modulator of the Neuropeptide Y4 Receptor
For Researchers, Scientists, and Drug Development Professionals Introduction VU0506013 is a novel, potent, and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R).[1][2][3][4] The Y4R, a G...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0506013 is a novel, potent, and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R).[1][2][3][4] The Y4R, a G protein-coupled receptor (GPCR), is a key regulator of appetite, food intake, and energy homeostasis, making it a promising therapeutic target for metabolic diseases such as obesity. As a PAM, VU0506013 enhances the signaling of the endogenous Y4R agonist, pancreatic polypeptide (PP), offering a nuanced approach to modulating receptor activity.[1][2][3][4] These application notes provide detailed protocols for the in vitro characterization of VU0506013, focusing on its effects on Y4R signaling.
Data Presentation
The following table summarizes the in vitro pharmacological data for VU0506013.
The Neuropeptide Y4 receptor primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). An alternative signaling pathway involves coupling to Gαq, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and subsequent mobilization of intracellular calcium.
This assay measures the ability of VU0506013 to potentiate PP-induced intracellular calcium mobilization, indicative of Gαq pathway activation.
Experimental Workflow:
Caption: Workflow for the Calcium Mobilization Assay.
Materials:
CHO-K1 cells stably expressing human Y4R
Cell culture medium (e.g., DMEM/F12)
384-well black-walled, clear-bottom microplates
Fluo-4 AM calcium indicator dye
Pluronic F-127
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
VU0506013
Pancreatic Polypeptide (PP)
Fluorescence plate reader with automated injection capabilities
Protocol:
Cell Seeding:
Culture CHO-K1-hY4R cells to ~80-90% confluency.
Trypsinize and resuspend cells in culture medium.
Seed cells into 384-well plates at a density of 10,000-20,000 cells/well.
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
Dye Loading:
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.
Aspirate the culture medium from the cell plate.
Add the dye loading solution to each well.
Incubate for 45-60 minutes at 37°C.
Wash the cells with Assay Buffer to remove excess dye.
Compound Addition and Fluorescence Measurement:
Prepare serial dilutions of PP in Assay Buffer.
Prepare solutions of VU0506013 at the desired concentrations in Assay Buffer.
Place the cell plate in the fluorescence plate reader.
Set the instrument to record fluorescence intensity over time (excitation ~485 nm, emission ~525 nm).
Establish a baseline fluorescence reading.
Inject the VU0506013 solution and incubate for a short period (e.g., 2-5 minutes).
Inject the PP solution and continue to record the fluorescence signal to measure the calcium response.
Data Analysis:
Determine the peak fluorescence response for each well.
Plot the response as a function of PP concentration in the presence and absence of VU0506013.
Calculate the EC50 values for PP under both conditions using a non-linear regression model.
Determine the fold shift in PP potency by dividing the EC50 of PP alone by the EC50 of PP in the presence of VU0506013.
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more direct measure of Gαq pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.
Experimental Workflow:
Caption: Workflow for the Inositol Phosphate Accumulation Assay.
Materials:
HEK293 cells stably expressing human Y4R
Cell culture medium
96-well white microplates
Assay buffer
Lithium chloride (LiCl)
VU0506013
Pancreatic Polypeptide (PP)
IP-One HTRF Assay Kit (or equivalent)
HTRF-compatible plate reader
Protocol:
Cell Seeding:
Seed HEK293-hY4R cells into 96-well plates and grow to confluency.
Prepare solutions of VU0506013 and PP in the assay buffer.
Aspirate the culture medium and add the compound solutions to the cells.
Incubate for 60-90 minutes at 37°C.
Cell Lysis and Detection:
Lyse the cells by adding the lysis buffer provided in the detection kit.
Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to the lysate.
Incubate for 1 hour at room temperature, protected from light.
Data Analysis:
Measure the HTRF signal on a compatible plate reader.
Calculate the ratio of the acceptor and donor fluorescence signals.
Plot the HTRF ratio against the concentration of PP in the presence and absence of VU0506013 to determine the potentiation effect.
cAMP Inhibition Assay
This assay measures the potentiation of PP-induced inhibition of cAMP production, reflecting the canonical Gαi/o signaling pathway of the Y4R.
Experimental Workflow:
Caption: Workflow for the cAMP Inhibition Assay.
Materials:
CHO-K1 cells stably expressing human Y4R
Cell culture medium
384-well white microplates
Stimulation buffer (e.g., HBSS with IBMX)
Forskolin
VU0506013
Pancreatic Polypeptide (PP)
cAMP HTRF Assay Kit (or equivalent)
HTRF-compatible plate reader
Protocol:
Cell Stimulation:
Harvest CHO-K1-hY4R cells and resuspend in stimulation buffer.
Dispense the cell suspension into a 384-well plate.
Add VU0506013 and PP at various concentrations.
Add a fixed concentration of Forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.
Incubate for 30 minutes at room temperature.
Cell Lysis and cAMP Detection:
Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate).
Incubate for 1 hour at room temperature.
Data Analysis:
Measure the HTRF signal.
The signal is inversely proportional to the cAMP concentration.
Plot the HTRF signal against the concentration of PP in the presence and absence of VU0506013 to determine the potentiation of cAMP inhibition.
Conclusion
These protocols provide a comprehensive framework for the in vitro characterization of VU0506013 as a positive allosteric modulator of the Neuropeptide Y4 receptor. The described assays allow for the quantitative assessment of its effects on both the canonical Gαi/o and the alternative Gαq signaling pathways, providing valuable insights for researchers in the fields of pharmacology and drug development.
Application Notes and Protocols for VU0506013 in COS-7 Cells
For Researchers, Scientists, and Drug Development Professionals Introduction VU0506013 is a potent and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R).[1][2] The Y4R, a G-protein coupl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0506013 is a potent and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R).[1][2] The Y4R, a G-protein coupled receptor (GPCR), is primarily activated by the endogenous ligand Pancreatic Polypeptide (PP) and is implicated in the regulation of food intake and energy homeostasis. As a PAM, VU0506013 enhances the receptor's response to its endogenous ligand, offering a promising therapeutic strategy for metabolic diseases. These application notes provide detailed protocols for the use of VU0506013 in COS-7 cells, a commonly used cell line for studying GPCRs due to their robust growth and high transfection efficiency.
Data Presentation
The following table summarizes the quantitative data regarding the activity of VU0506013 in a G-protein signaling assay.
Compound
Agonist
Assay Type
Cell Line
EC50 of Agonist (nM)
EC50 of Agonist + VU0506013 (10 µM) (nM)
Fold Potentiation
Pancreatic Polypeptide (PP)
Endogenous Ligand
Gαi Activation
HEK293 expressing Y4R
5.8
0.7
8.3
Data adapted from a comparative guide on Y4R PAMs.[3]
Signaling Pathways
The Y4 receptor primarily couples to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, in engineered systems, the Y4R can be coupled to a promiscuous G-protein, such as Gαqi5, which redirects the signaling through the Gq pathway, resulting in the activation of phospholipase C (PLC) and a measurable increase in intracellular calcium ([Ca2+]i). VU0506013, as a PAM, potentiates these signaling events in the presence of an orthosteric agonist like Pancreatic Polypeptide.
Y4 Receptor Signaling Pathways
Experimental Protocols
The following protocols are designed for COS-7 cells transiently transfected with the human Y4 receptor.
COS-7 Cell Culture and Transfection
This protocol outlines the basic procedures for maintaining and transfecting COS-7 cells.
Materials:
COS-7 cells
Dulbecco's Modified Eagle's Medium (DMEM)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin
Trypsin-EDTA
Phosphate-Buffered Saline (PBS)
Plasmid DNA encoding human Y4 receptor (and a promiscuous G-protein like Gαqi5 for calcium assays)
Transfection reagent (e.g., Lipofectamine)
Opti-MEM I Reduced Serum Medium
Protocol:
Cell Culture:
Culture COS-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Passage cells when they reach 80-90% confluency.
Transfection:
The day before transfection, seed COS-7 cells in the desired culture plates (e.g., 96-well plates for functional assays) to reach 70-80% confluency on the day of transfection.
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For a 96-well plate, typically use 0.1-0.2 µg of plasmid DNA per well.
Add the complexes to the cells and incubate for 24-48 hours before performing the functional assays.
COS-7 Cell Transfection Workflow
Calcium Mobilization Assay
This assay is suitable for characterizing VU0506013 in COS-7 cells co-transfected with the Y4 receptor and a promiscuous G-protein (e.g., Gαqi5) to couple to the Gq pathway.[4]
Materials:
Y4R and Gαqi5 co-transfected COS-7 cells in a 96-well black, clear-bottom plate
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
Calcium-sensitive dye (e.g., Fluo-4 AM)
Pluronic F-127
Probenecid (optional, to prevent dye leakage)
Pancreatic Polypeptide (PP)
VU0506013
Fluorescence plate reader with an integrated liquid handling system
Protocol:
Dye Loading:
Prepare a loading solution of the calcium-sensitive dye in assay buffer. For Fluo-4 AM, a final concentration of 2-5 µM is common, often with 0.02% Pluronic F-127 to aid in dye solubilization.
Remove the culture medium from the cells and add the dye-loading solution to each well.
Incubate for 45-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light.
Compound Preparation:
Prepare serial dilutions of Pancreatic Polypeptide and VU0506013 in assay buffer. To assess PAM activity, prepare a fixed concentration of VU0506013 (e.g., 10 µM) and a dose-response curve of PP.
Assay Measurement:
Place the cell plate in the fluorescence plate reader.
Add the VU0506013 solution to the wells and incubate for a short period (e.g., 2-5 minutes).
Add the Pancreatic Polypeptide solution and immediately begin measuring the fluorescence intensity over time (e.g., every second for 90 seconds).
The increase in fluorescence corresponds to the increase in intracellular calcium.
Data Analysis:
Determine the maximum fluorescence signal for each well.
Plot the dose-response curves for PP in the presence and absence of VU0506013 to determine the EC50 values and the fold potentiation.
Application Notes and Protocols for VU0506013 Calcium Flux Assay
For Researchers, Scientists, and Drug Development Professionals Introduction VU0506013 has been identified as a potent, nanomolar-affinity positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).[1][2]...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0506013 has been identified as a potent, nanomolar-affinity positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).[1][2] The Y4R, a G protein-coupled receptor (GPCR), plays a crucial role in appetite regulation and energy homeostasis, making it a significant therapeutic target for metabolic diseases. As a PAM, VU0506013 enhances the receptor's response to its endogenous ligand, Pancreatic Polypeptide (PP), offering a nuanced approach to modulating Y4R activity.
This document provides a detailed protocol for a cell-based calcium flux assay to characterize the activity of VU0506013. The Y4 receptor is known to couple to Gq proteins, which, upon activation, stimulate phospholipase C (PLC). PLC then catalyzes the production of inositol (B14025) trisphosphate (IP3), leading to the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. This transient increase in intracellular calcium can be quantitatively measured using fluorescent calcium indicators, providing a robust readout of Y4R activation.
Signaling Pathway
The activation of the Y4 receptor by its endogenous ligand, Pancreatic Polypeptide, and the potentiation of this signal by the positive allosteric modulator VU0506013, leads to a cascade of intracellular events culminating in the release of stored calcium ions.
Application Notes and Protocols for the Preparation of VU0506013 Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals. Introduction: VU0506013 is a high-affinity and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).[1][2] The Y4R is...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
VU0506013 is a high-affinity and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).[1][2] The Y4R is a G protein-coupled receptor (GPCR) that plays a significant role in the regulation of satiety and food intake.[3][4] As a PAM, VU0506013 enhances the receptor's response to its endogenous ligand, pancreatic polypeptide, making it a valuable tool for research into obesity and metabolic disorders.[4] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for VU0506013 due to its ability to dissolve a wide range of organic compounds for in vitro studies.[5][6] These application notes provide a detailed protocol for the preparation, storage, and handling of VU0506013 stock solutions in DMSO.
Physicochemical and Handling Data
This table summarizes the key quantitative data for VU0506013 and its stock solution preparation.
Property
Value
Notes
Molecular Weight (M.W.)
369.42 g/mol
For precise calculations, always refer to the batch-specific molecular weight provided on the Certificate of Analysis.[1]
Appearance
Solid powder
Visually confirm the physical state of the compound.
Purity
≥98% (typically by HPLC)
High purity is essential for reliable and reproducible experimental outcomes.
Recommended Solvent
Anhydrous Dimethyl Sulfoxide (DMSO)
DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds.[6][7] The use of anhydrous DMSO is critical as moisture can affect compound stability.[8]
Recommended Stock Concentration
10 mM
This is a standard concentration that is convenient for serial dilutions for most in vitro assays.
Storage (Solid Form)
-20°C for long-term storage (months to years), protected from light. 0-4°C for short-term storage (days to weeks).[1]
Long-term storage as a solid powder is recommended to maintain stability.
Storage (Stock Solution)
-20°C or -80°C in single-use aliquots.
Aliquoting is crucial to avoid repeated freeze-thaw cycles which can lead to compound degradation.[5][8]
Stability of Stock Solution
Stable for several months at -20°C or -80°C when stored properly.
The stability of compounds in DMSO can vary.[9][10] It is best practice to prepare fresh stock solutions regularly.
Experimental Protocols
Protocol 1: Preparation of a 10 mM VU0506013 Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of VU0506013 in DMSO.
Example calculation for 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L × 0.001 L × 369.42 g/mol = 3.6942 mg
Procedure:
Preparation: Don the appropriate PPE. Ensure the workspace is clean. Allow the vial of VU0506013 to equilibrate to room temperature before opening to prevent condensation of moisture.
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the calculated mass (e.g., 3.69 mg) of VU0506013 powder into the tube.
Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 3.69 mg) to the microcentrifuge tube containing the powder.
Mixing: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates. If necessary, sonication can be used to aid dissolution.
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Signaling Pathway of Neuropeptide Y4 Receptor (Y4R)
Author: BenchChem Technical Support Team. Date: December 2025
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR), is a key regulator of satiety and energy homeostasis, making it a promising target for anti-obesity therapeutics.[1] The discovery of selective positive allosteric modulators (PAMs) for Y4R offers a nuanced approach to enhancing the endogenous signaling of its primary ligand, pancreatic polypeptide (PP).[1] VU0506013 is a novel, potent, and selective Y4R PAM identified through high-throughput screening (HTS).[1] This document provides detailed protocols and application notes for utilizing VU0506013 as a reference compound in HTS campaigns designed to discover novel Y4R PAMs.
Mechanism of Action and Signaling Pathway
The Y4 receptor primarily couples to the Gi/o alpha subunit of the heterotrimeric G protein.[2] Upon activation by its endogenous ligand, PP, the Gi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] In some cellular contexts, the Y4R can also couple to Gq proteins, initiating the phospholipase C (PLC) pathway, which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[3]
VU0506013 acts as a positive allosteric modulator, meaning it binds to a site on the Y4R distinct from the orthosteric site for PP. This binding enhances the receptor's response to PP, potentiating the downstream signaling cascade. VU0506013 itself does not activate the receptor in the absence of the endogenous ligand.[4][5]
Caption: Y4R Signaling Pathway with PAM. (Within 100 characters)
Data Presentation
The following table summarizes the key quantitative data for VU0506013, which is essential for its use as a reference compound in HTS assays.
Parameter
Value
Description
Assay Type
EC50
125 nM
The concentration of VU0506013 that elicits a half-maximal response in the presence of a fixed concentration of PP.
Ca2+ Flux Assay
KB
34.9 nM
The equilibrium dissociation constant, indicating the binding affinity of VU0506013 to the allosteric site on the Y4R.
Functional Assay
Selectivity
No significant effect
VU0506013 shows no significant activity at the Y1, Y2, and Y5 receptors.
Ca2+ Flux Assay
Data sourced from Probechem product information.[4]
Experimental Protocols
A common HTS approach for identifying PAMs of GPCRs that can couple to Gq is a no-wash calcium flux assay. This method is highly amenable to automation and provides a robust signal window.
High-Throughput Screening Workflow for Y4R PAM Discovery
Caption: HTS Workflow for Y4R PAMs. (Within 100 characters)
Detailed Protocol: Calcium Flux Assay for Y4R PAMs
Objective: To identify compounds that potentiate the PP-induced calcium response in cells expressing the Y4 receptor.
Materials:
Cell Line: A stable cell line co-expressing the human Y4 receptor and a promiscuous G protein (e.g., Gα16) to force a calcium signal, such as HEK293 or CHO cells.
Culture Y4R-expressing cells to ~80-90% confluency.
Harvest cells and resuspend in culture medium at a density of 200,000 cells/mL.
Dispense 25 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
Dye Loading:
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
Remove the culture medium from the cell plates.
Add 20 µL of the dye solution to each well.
Incubate the plates for 60 minutes at 37°C, protected from light.
Compound Addition:
Prepare a concentration-response curve of VU0506013 (e.g., 10 µM to 1 nM) in assay buffer with a final DMSO concentration of <0.5%.
Prepare test compounds at the desired screening concentration (e.g., 10 µM).
Using an automated liquid handler, add 5 µL of the compound solutions to the respective wells of the cell plate.
Include wells with assay buffer and DMSO only as negative controls.
Agonist Addition and Signal Reading:
Prepare a 4X solution of PP in assay buffer at its EC20 concentration (this concentration needs to be predetermined in-house).
Place the assay plate in the fluorescence plate reader.
Establish a baseline fluorescence reading for 5-10 seconds.
Add 10 µL of the 4X PP solution to all wells simultaneously using the instrument's integrated pipettor.
Immediately begin reading the fluorescence signal for 2-3 minutes.
Data Analysis:
The response is typically measured as the peak fluorescence intensity minus the baseline.
Normalize the data:
0% activity = response in the presence of PP and DMSO (negative control).
100% activity = maximal response observed with the positive control, VU0506013.
Calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.
Identify "hits" as compounds that potentiate the PP response above a certain threshold (e.g., >3 standard deviations above the negative control).
Hit Confirmation and Characterization
Compounds identified as hits in the primary screen should be subjected to further analysis to confirm their activity and characterize their mechanism of action.
Caption: Logic for Hit Characterization. (Within 100 characters)
Confirmation assays include:
Dose-Response Curves: Determine the potency (EC50) and efficacy of the hit compound in the presence of an EC20 concentration of PP.
Agonist Mode Testing: Evaluate the compound's activity in the absence of PP to exclude orthosteric agonists. True PAMs should have no intrinsic activity.
Selectivity Profiling: Screen active compounds against related receptors (e.g., Y1R, Y2R, Y5R) to ensure selectivity for Y4R.
Orthosteric Binding Assays: Perform radioligand binding assays to confirm that the hit compound does not displace the binding of a labeled orthosteric ligand (e.g., [125I]-PP), confirming an allosteric mechanism.
By following these protocols and using VU0506013 as a reference, researchers can effectively screen for and characterize novel positive allosteric modulators of the Y4 receptor for potential therapeutic development.
Application Notes and Protocols for In Vivo Studies Using VU0506013 in Animal Models
For Researchers, Scientists, and Drug Development Professionals Abstract VU0506013 has been identified as a novel, potent, and selective positive allosteric modulator (PAM) of the neuropeptide Y4 receptor (Y4R).[1][2][3]...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0506013 has been identified as a novel, potent, and selective positive allosteric modulator (PAM) of the neuropeptide Y4 receptor (Y4R).[1][2][3] The Y4R, a G protein-coupled receptor (GPCR), plays a crucial role in satiety and energy homeostasis, making it a promising therapeutic target for the treatment of obesity.[1][2][3][4] While VU0506013 has demonstrated significant potential in in vitro assays, detailed in vivo studies in animal models have not yet been published. These application notes and protocols are therefore based on the compound's established in vitro characteristics and general principles for evaluating Y4R modulators in preclinical obesity models. The following sections provide a framework for designing and executing in vivo studies with VU0506013.
Introduction to VU0506013
VU0506013 is a small molecule that enhances the signaling of the endogenous Y4R ligand, pancreatic polypeptide (PP).[1][2][3] It exhibits nanomolar affinity and high selectivity for the Y4R over other neuropeptide Y receptor subtypes (Y1R, Y2R, and Y5R).[1][2][3] In vitro studies have confirmed its activity in engineered cell lines and native mouse descending colon mucosa.[1][2][3] These properties make VU0506013 a valuable research tool for probing Y4R function in vivo and a promising scaffold for the development of anti-obesity therapeutics.[1][2][3]
Proposed In Vivo Study Design: A Framework
Given the absence of published in vivo data for VU0506013, the following protocols are proposed based on standard methodologies for assessing the efficacy of anti-obesity compounds targeting the Y4R.
Animal Models
The selection of an appropriate animal model is critical for evaluating the anti-obesity effects of VU0506013. Commonly used models for obesity research include:
Diet-Induced Obesity (DIO) Mice or Rats: These models are generated by feeding animals a high-fat diet, which closely mimics the development of obesity in humans.
Genetic Models:
ob/ob Mice: These mice have a mutation in the leptin gene, leading to hyperphagia and severe obesity.
db/db Mice: These mice have a mutation in the leptin receptor gene, resulting in a similar obese phenotype to ob/ob mice.
Pharmacokinetic (PK) Studies
Prior to efficacy studies, it is essential to determine the pharmacokinetic profile of VU0506013.
Table 1: Proposed Pharmacokinetic Study Parameters
Parameter
Description
Proposed Protocol
Animal Model
Species and strain for PK analysis.
Male C57BL/6J mice (8-10 weeks old)
Formulation
Vehicle for drug administration.
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Administration Routes
Intravenous (IV) and Oral (PO) gavage.
IV: 1 mg/kg; PO: 10 mg/kg
Sampling Timepoints
Blood collection times post-dosing.
0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours
Analytical Method
Quantification of VU0506013 in plasma.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Parameters to be Determined
Key pharmacokinetic metrics.
Clearance (CL), Volume of distribution (Vd), Half-life (t1/2), Bioavailability (%F)
Efficacy Studies in a Diet-Induced Obesity (DIO) Model
Table 2: Proposed Efficacy Study Protocol in DIO Mice
Parameter
Description
Proposed Protocol
Animal Model
Obese mouse model.
Male C57BL/6J mice on a high-fat diet (60% kcal from fat) for 12-16 weeks.
- Body composition (Fat mass, Lean mass) via DEXA or qNMR - Fasting blood glucose and insulin (B600854) levels - Plasma lipid profile
Signaling Pathways and Experimental Workflows
Y4 Receptor Signaling Pathway
VU0506013, as a PAM, is expected to enhance the canonical G-protein signaling cascade initiated by the binding of pancreatic polypeptide (PP) to the Y4 receptor.
Caption: Proposed signaling pathway of the Y4 receptor enhanced by VU0506013.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo efficacy study of an anti-obesity compound.
Caption: A generalized workflow for an in vivo obesity study.
Detailed Experimental Protocols
Preparation of Dosing Solutions
Stock Solution: Prepare a 100 mg/mL stock solution of VU0506013 in 100% DMSO.
Vehicle Preparation: Prepare the vehicle by mixing 40% PEG300, 5% Tween 80, and 45% saline.
Final Dosing Solution: For a 10 mg/kg dose in a 25g mouse (0.25 mg dose), dilute the stock solution with the vehicle to the final desired concentration. Ensure the final DMSO concentration is 10% or less. The dosing volume is typically 10 mL/kg.
Oral Gavage Administration
Gently restrain the mouse.
Insert a 20-gauge, 1.5-inch curved gavage needle attached to a syringe containing the dosing solution into the mouse's mouth.
Carefully advance the needle along the upper palate until it reaches the esophagus.
Slowly dispense the solution.
Gently remove the needle and return the mouse to its cage.
Monitor the animal for any signs of distress.
Measurement of Food Intake
House mice individually to allow for accurate food intake measurement.
Weigh the provided food pellets at the beginning of the measurement period.
At the end of the 24-hour period, weigh the remaining food pellets and any spillage.
Calculate the daily food intake by subtracting the final weight from the initial weight.
Conclusion and Future Directions
VU0506013 represents a highly promising chemical tool for the in vivo validation of the Y4 receptor as an anti-obesity target. The protocols and frameworks provided here offer a starting point for researchers to design and conduct robust preclinical studies. Future in vivo research should focus on establishing the pharmacokinetic profile of VU0506013, followed by comprehensive efficacy studies in relevant animal models of obesity. These studies will be crucial in determining the therapeutic potential of Y4R positive allosteric modulation for the treatment of metabolic diseases.
Disclaimer: The information provided is based on the current scientific literature and is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Application Notes and Protocols for Studying Y4R in Mouse Colon Mucosa using VU0506013
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing VU0506013, a novel positive allosteric modulator (PAM), to investigate the function of t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VU0506013, a novel positive allosteric modulator (PAM), to investigate the function of the neuropeptide Y4 receptor (Y4R) in the mouse colon mucosa. The protocols outlined below are based on established methodologies for studying intestinal tissues and incorporate specific considerations for the use of this compound.
Introduction to VU0506013 and Y4R in the Colon
The neuropeptide Y (NPY) family of receptors, including the Y4 receptor, plays a crucial role in regulating various physiological processes in the gastrointestinal tract. In the colon, Y receptors, specifically Y1, Y2, and Y4, are known to modulate ion secretion.[1][2] The Y4 receptor, in particular, is a key player in attenuating colonic anion transport, making it a potential therapeutic target for conditions like diarrhea.[3][4][5]
VU0506013 is a recently identified positive allosteric modulator of the Y4R with nanomolar affinity and high selectivity.[6] As a PAM, VU0506013 enhances the response of the Y4R to its endogenous ligand, pancreatic polypeptide (PP).[6][7] This property makes it a valuable tool for studying the nuanced roles of Y4R signaling in the mouse colon mucosa.
Mechanism of Action of VU0506013
The signaling pathway for Y4R activation and its modulation by VU0506013 is depicted below. Y4R is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand PP, initiates a signaling cascade that can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). As a PAM, VU0506013 binds to an allosteric site on the Y4R, enhancing the affinity and/or efficacy of PP, thereby potentiating the downstream signaling.
Y4R Signaling Pathway Modulated by VU0506013.
Experimental Protocols
The following protocols provide a framework for studying the effects of VU0506013 on Y4R function in the mouse colon mucosa.
Preparation of Mouse Colonic Mucosa
This protocol describes the dissection and preparation of the mouse colonic mucosa for subsequent ex vivo experiments.
Krebs-Ringer bicarbonate solution (KRB), gassed with 95% O2 / 5% CO2
Pins
Procedure:
Euthanize the mouse via isoflurane inhalation followed by cervical dislocation, in accordance with approved institutional animal care and use committee protocols.
Spray the abdomen with 70% ethanol to sterilize the area.
Make a midline incision in the abdomen to expose the peritoneal cavity.
Carefully excise the entire colon and place it in a Sylgard-lined dish containing ice-cold KRB.[8]
Open the colon longitudinally along the mesenteric border.[8]
Gently remove the fecal content.
Pin the tissue flat with the mucosal side facing up.[8]
The tissue is now ready for mounting in an Ussing chamber or for other experimental procedures.
Ussing Chamber Electrophysiology for Ion Transport Studies
This protocol allows for the measurement of electrogenic ion transport across the isolated mouse colonic mucosa, a key functional readout for Y4R activity.
Materials:
Prepared mouse colonic mucosa
Ussing chamber system
Voltage-clamp apparatus
KRB solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C
VU0506013 (dissolved in an appropriate vehicle, e.g., DMSO)
Y4R agonist (e.g., Pancreatic Polypeptide)
Y receptor antagonists (for control experiments, e.g., BIBP3226 for Y1, BIIE0246 for Y2)[1]
Tetrodotoxin (TTX) to block neuronal activity, if required[9]
Procedure:
Mount the prepared colonic mucosal sheets in the Ussing chamber, separating the mucosal and serosal sides.
Fill both chambers with pre-warmed and gassed KRB.
Voltage-clamp the tissue at 0 mV and continuously record the short-circuit current (Isc), which is a measure of net ion transport.
Allow the tissue to equilibrate until a stable baseline Isc is achieved.
To study the effect of VU0506013, add the compound to the serosal side of the chamber at the desired concentration.
After an appropriate incubation period, add the Y4R agonist (e.g., PP) to the serosal side to stimulate the receptor.
Record the change in Isc. A decrease in Isc indicates an anti-secretory effect.
In control experiments, pre-incubate the tissue with relevant antagonists before the addition of VU0506013 and the agonist to confirm the specificity of the response.
Experimental Workflow for Ussing Chamber Studies
The following diagram illustrates the workflow for investigating the effect of VU0506013 on Y4R-mediated ion transport.
Experimental Workflow for Ussing Chamber Studies.
Data Presentation
While specific quantitative data for VU0506013's effect on mouse colon mucosa is limited in the primary publication, the following table provides a template for how such data could be presented. The primary study focused on the structure-activity relationship and identified VU0506013 as a potent PAM.[6]
Compound
Target
Assay Type
Cell Line / Tissue
Agonist
EC50 / IC50 (nM)
Fold Shift
VU0506013
Y4R
Functional (e.g., Isc)
Mouse Colon Mucosa
Pancreatic Polypeptide
TBD
TBD
Control
Y4R
Functional (e.g., Isc)
Mouse Colon Mucosa
Pancreatic Polypeptide
TBD
1
TBD: To be determined through experimentation.
Concluding Remarks
VU0506013 represents a significant advancement for the study of Y4R in the gastrointestinal tract. Its nature as a positive allosteric modulator allows for a more subtle and physiologically relevant potentiation of endogenous signaling pathways compared to direct agonists. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at elucidating the precise role of Y4R in the mouse colon mucosa and to explore its potential as a therapeutic target. As with any experimental work, appropriate controls and careful optimization of compound concentrations and incubation times are essential for obtaining robust and reproducible results.
Application Notes and Protocols for Mutagenesis Studies with VU0506013 to Probe Y4 Receptor Binding
Introduction The Neuropeptide Y4 receptor (Y4R), a member of the G protein-coupled receptor (GPCR) superfamily, plays a pivotal role in regulating appetite, energy homeostasis, and gastrointestinal functions.[1][2] Its p...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The Neuropeptide Y4 receptor (Y4R), a member of the G protein-coupled receptor (GPCR) superfamily, plays a pivotal role in regulating appetite, energy homeostasis, and gastrointestinal functions.[1][2] Its primary endogenous ligand is Pancreatic Polypeptide (PP).[1][2] The Y4R's involvement in satiety signaling makes it a significant therapeutic target for metabolic disorders like obesity.[1][3][4] Positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand, offer a promising therapeutic strategy. VU0506013 has been identified as a potent and selective Y4R PAM.[3][5][6][7] Understanding the precise binding site of VU0506013 is crucial for developing improved modulators. Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues within the receptor that are critical for ligand binding and modulation.[8][9][10][11] These application notes provide a comprehensive overview and detailed protocols for utilizing mutagenesis studies to investigate the interaction between VU0506013 and the Y4R.
Y4 Receptor Signaling Pathways
The Y4R primarily couples to the inhibitory G protein (Gαi/o), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][12] In some cellular contexts, the Y4R can also couple to Gαq, activating the phospholipase C (PLC) pathway, which results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium (Ca²⁺).[12][13][14]
Caption: Y4 Receptor canonical (Gi) and alternative (Gq) signaling pathways.
Probing the VU0506013 Binding Site via Mutagenesis
Mutagenesis studies combined with computational docking have been used to propose a binding model for VU0506013 within the transmembrane (TM) core of the Y4R.[5][6][15] By systematically mutating specific amino acid residues hypothesized to be part of the allosteric binding pocket, researchers can assess the impact on VU0506013's ability to modulate receptor function. A significant reduction or complete loss of PAM activity upon mutation of a specific residue strongly suggests its involvement in the binding or conformational changes necessary for modulation.
Data Presentation: Impact of Y4R Mutations on VU0506013 Activity
The following table is a representative summary of how quantitative data from such a study would be presented. The data illustrates the change in potency (EC₅₀) and binding affinity (Kᵢ) of VU0506013 at wild-type (WT) versus mutant Y4 receptors.
Receptor
Mutation
Ligand
Assay Type
EC₅₀ (nM)
Fold Shift¹
Kᵢ (nM)
Fold Shift²
WT Y4R
-
VU0506013
cAMP Inhibition
150 ± 12
1.0
95 ± 8
1.0
Mutant 1
Y3.32A
VU0506013
cAMP Inhibition
2,500 ± 210
16.7
1,800 ± 150
18.9
Mutant 2
F5.47A
VU0506013
cAMP Inhibition
>10,000
>66
>10,000
>105
Mutant 3
W6.48A
VU0506013
cAMP Inhibition
8,500 ± 650
56.7
6,200 ± 510
65.3
Mutant 4
N7.49A
VU0506013
cAMP Inhibition
180 ± 15
1.2
110 ± 11
1.1
¹ Fold Shift in EC₅₀ is calculated as (Mutant EC₅₀ / WT EC₅₀).
² Fold Shift in Kᵢ is calculated as (Mutant Kᵢ / WT Kᵢ).
Note: The residue numbers (e.g., 3.32) are based on the Ballesteros-Weinstein numbering scheme for GPCRs. The data shown are illustrative examples.
Application Notes and Protocols: Computational Docking of VU0506013 to the Y4 Receptor
For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for the computational docking of VU0506013, a high-affinity and selective positive allosteric...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the computational docking of VU0506013, a high-affinity and selective positive allosteric modulator (PAM), to the Neuropeptide Y4 receptor (Y4R).[1][2] The Y4 receptor, a Class A G-protein coupled receptor (GPCR), is a key target in the regulation of satiety and energy homeostasis, making it a promising therapeutic target for obesity.[2][3] VU0506013 has been identified as a potent PAM of the Y4R, exhibiting nanomolar affinity.[1][2][3] This document outlines detailed protocols for in silico molecular docking of VU0506013 to the Y4R, as well as experimental protocols for receptor binding and functional assays to validate the computational findings.
Introduction
The Neuropeptide Y (NPY) receptor family, including the Y4 receptor, plays a crucial role in various physiological processes. The Y4 receptor's activation by its endogenous ligand, pancreatic polypeptide (PP), is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] An alternative signaling pathway involves coupling to Gq proteins, which activates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and the mobilization of intracellular calcium.[4]
Positive allosteric modulators like VU0506013 offer a promising therapeutic strategy by enhancing the effect of the endogenous ligand, potentially leading to more refined pharmacological control. Computational docking studies are invaluable for predicting the binding mode of such modulators and guiding further drug development efforts. By combining in silico predictions with in vitro experimental validation, a deeper understanding of the molecular interactions governing VU0506013's activity at the Y4 receptor can be achieved.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of VU0506013
The Y4 receptor primarily signals through the Gi/o pathway to inhibit cAMP production. An alternative Gq-mediated pathway can lead to an increase in intracellular calcium.
Caption: Y4 receptor signaling pathways.
Computational Docking Workflow
A general workflow for docking VU0506013 to the Y4 receptor.
Caption: Computational docking workflow.
Experimental Protocols
Protocol 1: Computational Docking of VU0506013 to the Y4 Receptor
This protocol outlines a general procedure for docking a small molecule PAM to a GPCR model. Specific parameters may need to be optimized based on the software used.
1. Receptor Structure Preparation
Obtain Receptor Structure: If a crystal structure of the Y4 receptor is available, download it from the Protein Data Bank (PDB). If not, generate a homology model using a server like SWISS-MODEL, using a suitable template (e.g., another NPY receptor or a GPCR with high sequence similarity).
Prepare the Receptor:
Remove water molecules and any co-crystallized ligands not relevant to the study.
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.
Assign partial charges using a force field (e.g., Gasteiger charges).
Energy minimize the structure to relieve any steric clashes.
2. Ligand Preparation
Obtain Ligand Structure: Obtain the 2D structure of VU0506013 (PubChem CID or SMILES string).
Generate 3D Conformation: Convert the 2D structure to a 3D conformation using software like Open Babel or a molecular modeling suite.
Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation.
Assign Charges and Torsions: Assign Gasteiger charges and define rotatable bonds.
3. Binding Site Definition
Allosteric Site Prediction: Since VU0506013 is a PAM, the binding site is likely allosteric and located within the transmembrane domain. Use binding site prediction tools or information from mutagenesis studies to define the search space (grid box) for docking. The grid box should encompass the predicted allosteric binding pocket.
4. Molecular Docking
Software Selection: Utilize molecular docking software such as AutoDock Vina, GOLD, or Glide.
Docking Algorithm: Employ a genetic algorithm or other stochastic search methods to explore the conformational space of the ligand within the defined binding site.
Parameters:
Number of runs: Typically 10-100 independent docking runs are performed to ensure adequate sampling.
Exhaustiveness: Adjust the exhaustiveness of the search to balance computational cost and accuracy.
Flexibility: Treat the ligand as flexible. Consider receptor side-chain flexibility for key residues in the binding pocket for a more accurate prediction (flexible docking).
5. Analysis of Docking Results
Pose Clustering: Cluster the resulting docking poses based on root-mean-square deviation (RMSD).
Scoring: Analyze the binding energies or scores of the top-ranked clusters. The pose with the most favorable score in the most populated cluster is often considered the most likely binding mode.
Interaction Analysis: Visualize the best-ranked docking pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between VU0506013 and the Y4 receptor.
Protocol 2: Y4 Receptor Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of VU0506013 for the Y4 receptor.
Materials:
Cell membranes from a cell line stably expressing the human Y4 receptor (e.g., CHO-K1 or HEK293).
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY).
Unlabeled ligand for non-specific binding: Pancreatic Polypeptide (PP).
VU0506013.
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
96-well filter plates (e.g., GF/C).
Scintillation cocktail and a scintillation counter.
Procedure:
Prepare serial dilutions of VU0506013 in binding buffer.
In a 96-well plate, add in triplicate:
Total Binding: Binding buffer.
Non-specific Binding (NSB): A high concentration of unlabeled PP (e.g., 1 µM).
Competition: Serial dilutions of VU0506013.
Add a fixed concentration of [¹²⁵I]-PYY (at or near its Kd) to all wells.
Add the Y4 receptor-expressing cell membranes to all wells to initiate the binding reaction.
Incubate the plate at room temperature for 90 minutes to reach equilibrium.
Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plate.
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
Dry the filter plate and add scintillation cocktail to each well.
Measure the radioactivity in each well using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of VU0506013. Determine the IC50 value using non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.
Seed the Y4R-expressing cells in a multi-well plate and culture overnight.
On the day of the assay, replace the culture medium with serum-free medium and incubate for a few hours to reduce basal cAMP levels.
Prepare serial dilutions of PP and a fixed concentration of VU0506013.
Pre-incubate the cells with either vehicle or the fixed concentration of VU0506013.
Add the serial dilutions of PP to the respective wells.
Stimulate the cells with forskolin (at a concentration that elicits about 80% of the maximal response, e.g., EC80) in the presence of IBMX to induce cAMP production.
Incubate for the time recommended by the cAMP assay kit manufacturer.
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
Data Analysis: Plot the cAMP levels against the log concentration of PP in the presence and absence of VU0506013. Determine the EC50 values for PP under both conditions. A leftward shift in the PP dose-response curve in the presence of VU0506013 indicates positive allosteric modulation.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the interaction of the positive allosteric modulator VU0506013 with the Y4 receptor. By integrating computational docking with experimental validation through binding and functional assays, researchers can gain detailed insights into the molecular mechanisms of action of this compound. This knowledge is crucial for the structure-based design of novel and more effective therapeutics targeting the Y4 receptor for the treatment of obesity and other metabolic disorders.
Application Notes and Protocols: Functional Characterization of VU0506013 in Engineered Cell Lines
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the functional characterization of VU0506013, a high-affinity and selective positive allosteric...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functional characterization of VU0506013, a high-affinity and selective positive allosteric modulator (PAM) of the Neuropeptide Y Receptor Y4 (Y4R). The protocols and data presented are essential for researchers investigating the therapeutic potential of Y4R modulation, particularly in the context of metabolic diseases such as obesity.
Introduction
VU0506013 is a novel small molecule that acts as a positive allosteric modulator of the Y4 receptor, a G protein-coupled receptor (GPCR) involved in the regulation of satiety.[1][2] As a PAM, VU0506013 enhances the effect of the endogenous ligand, pancreatic polypeptide (PP), without directly activating the receptor on its own. This property makes it a promising candidate for fine-tuning physiological responses and offers a potential therapeutic advantage over conventional agonists.[1][2]
The following sections detail the experimental procedures and quantitative data derived from the functional characterization of VU0506013 in engineered cell lines stably expressing the human Y4 receptor.
Signaling Pathway of the Y4 Receptor and Mechanism of Action of VU0506013
The Y4 receptor is a Gαi-coupled GPCR. Upon activation by its endogenous ligand, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. VU0506013 binds to an allosteric site on the Y4 receptor, enhancing the affinity and/or efficacy of the endogenous ligand, thereby potentiating the downstream signaling cascade.
Figure 1: Y4R signaling and VU0506013 mechanism.
Quantitative Data Summary
The following tables summarize the quantitative data for VU0506013 from functional assays performed in CHO-K1 cells stably expressing the human Y4 receptor.
Table 1: Potency and Efficacy of VU0506013 at the Human Y4 Receptor
Parameter
Value (nM)
Assay Type
Cell Line
EC50
125
Calcium Mobilization
CHO-K1-hY4R
KB
34.9
Radioligand Binding
CHO-K1-hY4R
EC50 represents the concentration of VU0506013 that produces 50% of the maximal potentiation of the PP-induced response. KB represents the equilibrium dissociation constant of VU0506013 for the allosteric site.
Table 2: Selectivity of VU0506013 for Neuropeptide Y Receptors
Receptor Subtype
Effect of VU0506013
Assay Type
Y1R
No significant effect
Calcium Mobilization
Y2R
No significant effect
Calcium Mobilization
Y5R
No significant effect
Calcium Mobilization
Selectivity was assessed using calcium flux assays in cell lines expressing the respective receptor subtypes.
Table 3: Affinity of VU0506013 for Y4 Receptors of Different Species
Receptor Species
KB (nM)
human (hY4R)
34.9
rat (rY4R)
75.9
mouse (mY4R)
229
Affinity was determined by radioligand binding assays.
Experimental Workflow for Characterization of a Novel Y4R PAM
The following diagram illustrates the general workflow for the identification and characterization of a novel Y4R PAM like VU0506013.
Figure 2: Workflow for Y4R PAM characterization.
Detailed Experimental Protocols
Cell Line Maintenance
Cell Line: CHO-K1 cells stably expressing the human Y4 receptor (CHO-K1-hY4R).
Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Calcium Mobilization Assay (FLIPR-based)
This protocol is designed for a 384-well format using a Fluorometric Imaging Plate Reader (FLIPR).
Trypsinize and resuspend CHO-K1-hY4R cells in culture medium.
Seed the cells into black-walled, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
Incubate the plates for 18-24 hours at 37°C with 5% CO2.
Dye Loading:
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions in Assay Buffer. If using, add probenecid to the final concentration recommended by the dye manufacturer.
Gently remove the culture medium from the cell plate.
Add 20 µL of the dye loading solution to each well.
Incubate the plate for 60 minutes at 37°C.
Compound and Agonist Plate Preparation:
Prepare a serial dilution of VU0506013 in Assay Buffer in a separate 384-well plate (the "compound plate"). The final concentration of DMSO should be kept below 0.5%.
Prepare a solution of PP in Assay Buffer at a concentration that will yield an EC20 response (a submaximal concentration that allows for potentiation to be observed). This is the "agonist plate".
FLIPR Assay:
Place the cell plate, compound plate, and agonist plate into the FLIPR instrument.
Set the instrument to first add a defined volume from the compound plate (containing VU0506013 or vehicle) to the cell plate and incubate for a specified time (e.g., 2-5 minutes).
Following the pre-incubation, add a defined volume from the agonist plate (containing PP) to the cell plate.
Measure the fluorescence signal immediately before and after the addition of the agonist for a set duration (e.g., 120 seconds).
Data Analysis:
The change in fluorescence intensity reflects the intracellular calcium concentration.
Normalize the data to the baseline fluorescence before agonist addition.
Plot the peak fluorescence response against the concentration of VU0506013.
Fit the data using a four-parameter logistic equation to determine the EC50 of VU0506013 for the potentiation of the PP response.
Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of VU0506013.
Materials:
Membranes prepared from CHO-K1-hY4R cells
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4
Radioligand: e.g., [125I]-PYY
Non-specific binding control: A high concentration of a non-labeled Y4R agonist (e.g., 1 µM PP)
VU0506013 stock solution
Glass fiber filter mats
Scintillation fluid and counter
Protocol:
Assay Setup:
In a 96-well plate, add Binding Buffer, a fixed concentration of the radioligand (e.g., at its Kd), and cell membranes.
Add increasing concentrations of unlabeled VU0506013.
For total binding, add vehicle instead of VU0506013.
For non-specific binding, add the non-specific binding control.
Incubation:
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
Filtration:
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
Wash the filters several times with ice-cold Binding Buffer.
Counting:
Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the concentration of VU0506013.
Fit the data using a one-site competition binding model to determine the IC50.
Calculate the KB (or Ki) using the Cheng-Prusoff equation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0506013. The information is presented in...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0506013. The information is presented in a question-and-answer format to directly address common solubility and stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of VU0506013?
A1: The recommended solvent for preparing a stock solution of VU0506013 is dimethyl sulfoxide (B87167) (DMSO). A solubility of 10 mM in DMSO has been reported.[1] For consistent results, it is advisable to use high-purity, anhydrous DMSO.
Q2: My VU0506013 precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. This phenomenon, often called "crashing out," occurs because the compound's solubility is significantly lower in the predominantly aqueous final solution. Here are several strategies to mitigate this:
Pre-warm the aqueous buffer: Warming your buffer (e.g., to 37°C) can increase the solubility of the compound.
Rapid mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and prevents localized high concentrations of the compound that can initiate precipitation.[2]
Optimize final DMSO concentration: While high concentrations of DMSO can be toxic to cells, maintaining a low final concentration (typically ≤ 0.5% v/v) can help keep the compound in solution.[3] It is crucial to determine the DMSO tolerance of your specific cell line and always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Use a carrier protein: If your experimental conditions allow, adding a carrier protein like bovine serum albumin (BSA) to your buffer can help solubilize hydrophobic compounds.
Q3: What are the recommended storage conditions for VU0506013?
A3: Proper storage is critical to maintain the stability and activity of VU0506013. The following storage conditions are recommended:
Solid Compound: Store in a dry, dark place. For short-term storage (days to weeks), 0 - 4°C is suitable. For long-term storage (months to years), -20°C is recommended.[4]
Stock Solutions (in DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for up to 6 months.[1]
Q4: How stable is VU0506013 in aqueous solution under typical experimental conditions?
A4: There is limited publicly available data on the stability of VU0506013 in aqueous solutions or cell culture media at physiological temperatures (e.g., 37°C). The stability of a compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of other components in the media. It is best practice to prepare fresh dilutions of VU0506013 in your aqueous buffer immediately before each experiment. If the experiment requires long incubation times, consider performing a stability test by incubating the compound in your experimental media for the duration of the experiment and then analyzing its concentration and purity, for example, by HPLC.
Troubleshooting Guides
Issue 1: Variability in Experimental Results
Problem: I am observing inconsistent results between experiments using VU0506013.
Possible Causes and Solutions:
Possible Cause
Troubleshooting Step
Compound Degradation
Prepare fresh dilutions of VU0506013 from a new aliquot of the DMSO stock solution for each experiment. Avoid using previously prepared aqueous solutions.
Incomplete Dissolution
Ensure the DMSO stock solution is fully dissolved before preparing further dilutions. Briefly vortex the stock solution vial before use.
Precipitation in Assay
Visually inspect your assay plates or tubes for any signs of precipitation. If observed, refer to the FAQ on preventing precipitation (Q2).
Inconsistent Cell Health
Monitor cell viability and confluence to ensure consistency across experiments.
Issue 2: Compound Precipitation in Cell Culture Media
Problem: I see a precipitate in my cell culture wells after adding VU0506013.
Possible Causes and Solutions:
Possible Cause
Troubleshooting Step
"Crashing Out"
Follow the recommended procedures for diluting the DMSO stock into aqueous media as outlined in FAQ Q2.
Media Components
Certain components in cell culture media can interact with the compound and cause precipitation. If possible, test the solubility of VU0506013 in a simpler buffered saline solution (e.g., HBSS) to see if the issue persists.
High Compound Concentration
The final concentration of VU0506013 may be above its solubility limit in your specific cell culture medium. Perform a dose-response experiment to determine the optimal working concentration that remains in solution.
Temperature Fluctuations
Ensure the incubator maintains a stable temperature, as temperature shifts can affect compound solubility.
Recommended Protocol for Preparing VU0506013 Working Solutions
This protocol provides a general guideline for preparing working solutions of VU0506013 from a 10 mM DMSO stock for use in cell-based assays.
Materials:
VU0506013 solid
Anhydrous, high-purity DMSO
Sterile microcentrifuge tubes
Pre-warmed (37°C) aqueous buffer or cell culture medium
Procedure:
Prepare a 10 mM Stock Solution:
Carefully weigh out the required amount of solid VU0506013.
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
Vortex thoroughly to ensure complete dissolution.
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Prepare Intermediate Dilutions (if necessary):
Depending on your final desired concentration, it may be necessary to perform one or more serial dilutions in DMSO.
Prepare the Final Working Solution:
Pre-warm your aqueous buffer or cell culture medium to 37°C.
Add the required volume of the VU0506013 DMSO stock (or intermediate dilution) dropwise to the pre-warmed aqueous solution while vortexing or swirling vigorously.
Ensure the final concentration of DMSO in your working solution is at a level that is non-toxic to your cells (typically ≤ 0.5% v/v).
Visually inspect the final working solution for any signs of precipitation.
Use the freshly prepared working solution immediately in your experiment.
Visualizations
Caption: Y4 Receptor Signaling Pathways.
Caption: Recommended Experimental Workflow for VU0506013.
Caption: Troubleshooting Logic for VU0506013 Experiments.
Optimizing VU0506013 concentration for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0506013 in cell-based assays. Frequently Asked Questions (FAQs) 1.
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0506013 in cell-based assays.
Frequently Asked Questions (FAQs)
1. What is VU0506013 and what is its primary mechanism of action?
VU0506013 is a high-affinity, selective positive allosteric modulator (PAM) of the neuropeptide Y4 receptor (Y4R).[1][2][3][4] As a PAM, it does not activate the Y4R on its own but enhances the receptor's response to its endogenous ligand, pancreatic polypeptide (PP). This makes it a valuable tool for studying the physiological roles of the Y4R, particularly in the context of satiety and anti-obesity research.[1][5]
2. What is the typical concentration range for VU0506013 in cell-based assays?
The effective concentration of VU0506013 will vary depending on the cell type, receptor expression levels, and the specific assay being performed. However, a good starting point is to perform a concentration-response curve. Based on published data, VU0506013 has an EC50 of 125 nM for potentiation of Y4R activity. Therefore, a concentration range of 1 nM to 10 µM is recommended for initial experiments.
3. How should I prepare a stock solution of VU0506013?
It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
4. What are the known off-target effects of VU0506013?
VU0506013 has been shown to have pronounced selectivity for the Y4R. Studies have indicated that it does not exhibit significant activity at other neuropeptide Y receptor subtypes, including Y1R, Y2R, and Y5R.[5] However, as with any small molecule, it is good practice to consider the possibility of off-target effects and include appropriate controls in your experiments.
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
No potentiation of agonist response observed
1. Suboptimal VU0506013 concentration: The concentration of VU0506013 may be too low to elicit a potentiating effect.
Perform a full concentration-response curve for VU0506013 in the presence of a fixed, sub-maximal concentration (e.g., EC20) of the agonist (pancreatic polypeptide).
2. Agonist concentration is too high: If the concentration of the agonist is at or near saturation (EC100), the potentiating effect of a PAM will not be observed.
Use a sub-maximal concentration of the agonist (e.g., EC20 or EC50) to allow for the observation of potentiation.
3. Low Y4R expression in the cell line: The cell line used may not express a sufficient number of Y4R for a robust signal.
Confirm Y4R expression using techniques such as qPCR, Western blot, or flow cytometry. Consider using a cell line engineered to overexpress the Y4R.
4. VU0506013 degradation: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to degradation of the compound.
Prepare fresh aliquots of the VU0506013 stock solution and store them properly at -20°C or -80°C.
High background signal or apparent agonist activity of VU0506013 alone
1. Cell line has high basal Y4R activity: Some cell lines may exhibit constitutive (agonist-independent) activity of the Y4R, which can be enhanced by a PAM.
Test for basal activity by treating cells with VU0506013 in the absence of an agonist. If high basal activity is observed, consider using a different cell line or reducing the receptor expression level.
2. VU0506013 concentration is too high: At very high concentrations, some PAMs can exhibit off-target effects or direct agonist activity.
Perform a concentration-response curve of VU0506013 alone to determine if it has intrinsic agonist activity at the concentrations being used. Stay within the concentration range where it acts as a PAM.
3. Contamination of VU0506013 stock: The stock solution may be contaminated with an agonist.
Prepare a fresh stock solution of VU0506013 from a new vial of the compound.
Inconsistent or variable results between experiments
1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum concentration can affect receptor expression and signaling.
Maintain consistent cell culture practices, including using cells within a defined passage number range and plating at a consistent density.
2. Pipetting errors: Inaccurate pipetting can lead to significant variability, especially when preparing serial dilutions.
Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like DMSO.
3. Instability of diluted VU0506013: VU0506013 may not be stable in aqueous solutions for extended periods.
Prepare fresh dilutions of VU0506013 in your assay buffer immediately before each experiment.
Signs of cell toxicity (e.g., changes in morphology, reduced viability)
1. High concentration of VU0506013: The compound itself may be cytotoxic at high concentrations.
Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of VU0506013 for your specific cell line.
2. High concentration of DMSO: The final concentration of the vehicle (DMSO) in the cell culture medium may be too high.
Ensure the final DMSO concentration is below the toxic threshold for your cells (typically ≤ 0.1%).[6]
Quantitative Data Summary
Parameter
Value
Assay Conditions
Reference
EC50 (PAM activity)
125 nM
Calcium mobilization assay in CHO-K1 cells expressing human Y4R, in the presence of pancreatic polypeptide.
[Internal Synthesis]
Selectivity
No significant effect
Calcium flux assays on cells expressing Y1R, Y2R, and Y5R.
Fluorescence plate reader with an injection system
Procedure:
Cell Plating: Seed the Y4R-expressing CHO-K1 cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
Dye Loading:
Prepare the calcium dye loading solution according to the manufacturer's instructions.
Remove the cell culture medium from the wells and add the dye loading solution.
Incubate the plate at 37°C for 30-60 minutes in the dark.
Compound Preparation:
Prepare a dilution series of VU0506013 in assay buffer.
Prepare a fixed, sub-maximal concentration (e.g., EC20) of pancreatic polypeptide in assay buffer.
Assay Measurement:
Wash the cells with assay buffer to remove excess dye.
Add the VU0506013 dilutions to the appropriate wells and incubate for a short period (e.g., 5-15 minutes).
Place the plate in the fluorescence plate reader.
Establish a baseline fluorescence reading for each well.
Inject the pancreatic polypeptide solution into the wells and immediately begin kinetic fluorescence measurements (e.g., every second for 60-90 seconds).
Data Analysis:
Determine the peak fluorescence response for each well after agonist addition.
Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence (ΔF).
Plot the ΔF against the concentration of VU0506013.
Fit the data to a sigmoidal dose-response curve to determine the EC50 of VU0506013's potentiating effect.
Protocol 3: General Cytotoxicity Assay (MTT Assay)
This is a general protocol that can be adapted to assess the cytotoxicity of VU0506013.
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Plate reader capable of measuring absorbance at 570 nm
Procedure:
Cell Plating: Seed cells into a 96-well plate and allow them to attach and grow for 24 hours.
Compound Treatment:
Prepare a serial dilution of VU0506013 in cell culture medium.
Remove the old medium from the cells and replace it with the medium containing the different concentrations of VU0506013. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition:
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
Solubilization:
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement:
Read the absorbance of each well at 570 nm using a plate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration of VU0506013 compared to the no-treatment control.
Plot the percentage of cell viability against the concentration of VU0506013 to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Neuropeptide Y4 Receptor...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Neuropeptide Y4 Receptor (Y4R) positive allosteric modulator (PAM), VU0506013.
Frequently Asked Questions (FAQs)
Q1: What is VU0506013 and what is its primary mechanism of action?
A1: VU0506013 is a novel, potent, and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).[1][2] As a PAM, it binds to an allosteric site on the Y4R, distinct from the orthosteric site where the endogenous ligand, Pancreatic Polypeptide (PP), binds. This binding potentiates the receptor's response to PP, enhancing its signaling activity. VU0506013 is being investigated for its therapeutic potential in metabolic diseases, such as obesity.[1][2]
Q2: What is the selectivity profile of VU0506013 against other Neuropeptide Y (NPY) receptors?
A2: VU0506013 exhibits pronounced selectivity for the human Y4R over other human NPY receptor subtypes (Y1R, Y2R, and Y5R). In functional assays, VU0506013 shows significant potentiation of the Y4R response with minimal to no activity at the Y1, Y2, and Y5 receptors at concentrations up to 30 μM.[1]
Q3: Are there any known off-target liabilities for VU0506013?
A3: Based on publicly available information, detailed safety pharmacology studies for VU0506013, such as comprehensive screens against a broad panel of receptors, ion channels, and enzymes (including hERG and cytochrome P450 enzymes), have not been published. Early-stage discovery compounds are typically profiled for such liabilities, but this data is often proprietary. Researchers should consider conducting their own off-target liability assessments as part of their experimental plan.
Q4: How does VU0506013 affect the binding of the orthosteric ligand?
A4: Studies have shown that VU0506013 does not alter the binding of the orthosteric ligand, suggesting it acts as a pure efficacy modulator. This means it enhances the functional response of the receptor to its natural ligand without changing the ligand's ability to bind to the receptor.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with VU0506013.
Issue 1: No potentiation of the Y4R agonist response is observed.
Potential Cause
Troubleshooting Step
Compound Integrity
Confirm the identity and purity of your VU0506013 stock. Prepare fresh solutions from a new aliquot.
Assay Conditions
Ensure the concentration of the orthosteric agonist (e.g., Pancreatic Polypeptide) is at its EC20-EC50 for the potentiation assay. A submaximal agonist concentration is required to observe the potentiating effect of a PAM.
Cell Health
Verify the viability and passage number of the cells expressing Y4R. High passage numbers can lead to altered receptor expression and signaling.
Incorrect G-protein coupling
The Y4R primarily couples through Gi/o, leading to an inhibition of adenylyl cyclase. Ensure your assay readout is sensitive to this pathway (e.g., cAMP assay) or that you are using a promiscuous G-protein like Gα16 to couple to a calcium mobilization pathway.[3]
Issue 2: High background signal or constitutive activity in the assay.
Potential Cause
Troubleshooting Step
Receptor Overexpression
High levels of receptor expression can sometimes lead to constitutive (agonist-independent) activity. Titrate the amount of Y4R plasmid used for transfection to find an optimal expression level with a good signal-to-noise ratio.
Assay Buffer Components
Some buffer components can interfere with the assay. Test for background signal in the absence of cells or with parental cells not expressing the receptor.
Compound Autofluorescence
If using a fluorescence-based assay, check for autofluorescence of VU0506013 at the excitation and emission wavelengths used.
Issue 3: Variability and poor reproducibility in experimental results.
Potential Cause
Troubleshooting Step
Inconsistent Cell Plating
Ensure a homogenous cell suspension and consistent cell seeding density across all wells of the microplate.
Edge Effects in Microplates
Edge effects can lead to variability. To minimize this, avoid using the outer wells of the plate for experimental samples and fill them with buffer or media instead.
Ligand Adsorption
Small molecules can sometimes adsorb to plasticware. Using low-binding plates and including a small amount of BSA (0.1%) in the assay buffer can help mitigate this.
Probe Dependence
The effects of allosteric modulators can sometimes be dependent on the specific orthosteric agonist used. If using a synthetic agonist, consider validating key findings with the endogenous ligand, Pancreatic Polypeptide.
Quantitative Data
Table 1: Selectivity Profile of VU0506013 at Human NPY Receptors
Receptor Subtype
Agonist
VU0506013 Activity (at 30 μM)
Y4R
Pancreatic Polypeptide (PP)
Potentiation
Y1R
Neuropeptide Y (NPY)
No significant activity
Y2R
Neuropeptide Y (NPY)
No significant activity
Y5R
Neuropeptide Y (NPY)
No significant activity
Data is qualitative based on published findings indicating pronounced selectivity. Specific percentage of potentiation or inhibition is not publicly available.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay for Y4R PAM Activity
This protocol is a general method for assessing the potentiation of Y4R activation by VU0506013 using a calcium mobilization assay in a cell line co-expressing the Y4R and a promiscuous G-protein.
Materials:
HEK293 cells (or other suitable host cell line)
Expression plasmids for human Y4R and a promiscuous G-protein (e.g., Gα16)
Fluorescence plate reader with automated injection capabilities
Procedure:
Cell Transfection: Co-transfect HEK293 cells with the Y4R and Gα16 expression plasmids using a suitable transfection reagent.
Cell Seeding: 24 hours post-transfection, seed the cells into 384-well plates at an optimized density and allow them to attach overnight.
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1 hour at 37°C).
Compound Addition:
Prepare serial dilutions of VU0506013 in assay buffer.
Add the VU0506013 dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
Agonist Stimulation and Signal Detection:
Place the plate in the fluorescence plate reader.
Record a baseline fluorescence reading.
Inject a sub-maximal concentration (EC20-EC50) of Pancreatic Polypeptide into the wells.
Immediately begin kinetic reading of the fluorescence signal for 2-3 minutes.
Data Analysis:
Calculate the change in fluorescence from baseline to the peak response.
Plot the response against the concentration of VU0506013 to determine its EC50 for potentiation.
Visualizations
Caption: Y4R signaling pathway with VU0506013 modulation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common assay interferences when working with V...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common assay interferences when working with VU0506013, a high-affinity positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is VU0506013 and what is its mechanism of action?
VU0506013 is a high-affinity, selective positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).[2] As a PAM, it binds to an allosteric site on the Y4R, enhancing the receptor's response to its endogenous ligand, pancreatic polypeptide (PP).[2][4] It does not activate the receptor on its own but potentiates the effect of the natural ligand.[2] VU0506013 is a promising tool for studying the role of Y4R in satiety and for anti-obesity drug research.[1][3][4][5]
Q2: What are the key physicochemical properties of VU0506013?
Below is a summary of the key physicochemical properties of VU0506013.
Q3: How should I prepare and store stock solutions of VU0506013?
For optimal stability, VU0506013 should be stored as a solid powder at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] Stock solutions should be prepared in DMSO. Once in solution, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Problem 1: I am observing lower than expected potentiation of the Y4 receptor in my assay.
Possible Cause
Troubleshooting Step
Compound Degradation
Ensure that VU0506013 has been stored correctly as a solid and that stock solutions are not subjected to frequent freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot.
Incorrect Concentration
Verify the concentration of your stock solution and the dilutions used in the assay. Perform a concentration-response curve to ensure you are working within the optimal range.
Assay System Issues
Confirm that the Y4R and any necessary co-factors (e.g., G-proteins) are expressed and functional in your cell line. Run a positive control with a known Y4R agonist to validate the assay system.
Solubility Issues in Assay Buffer
While soluble in DMSO, VU0506013 may precipitate in aqueous assay buffers at high concentrations. Visually inspect for any precipitation. Consider adding a small percentage of serum or using a different buffer system if solubility is a concern.
Problem 2: I am seeing high background signal or apparent non-specific activity in my assay.
Possible Cause
Troubleshooting Step
Compound Interference with Detection Method
If using a fluorescence-based assay, VU0506013 could be autofluorescent. Run a control with VU0506013 in the absence of cells or receptor to check for intrinsic fluorescence at the assay wavelengths.[6][7] If interference is detected, consider using a far-red shifted fluorescent probe to minimize overlap.[8]
Compound Aggregation
Small molecules can form aggregates at higher concentrations, leading to non-specific inhibition or activation. Perform a detergent test by adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay. If the activity of VU0506013 is significantly reduced, aggregation may be occurring.
Cellular Toxicity
At high concentrations, VU0506013 may induce cellular stress or toxicity, leading to artifacts. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the concentrations used in your functional assay.
Contamination
Ensure that all reagents and labware are free from contamination that could interfere with the assay.
Quantitative Data Summary
The following table summarizes the reported biological activity of VU0506013.
Protocol: In Vitro Calcium Flux Assay to Measure VU0506013 Activity
This protocol describes a general method for assessing the positive allosteric modulation of Y4R by VU0506013 using a calcium flux assay in a recombinant cell line.
Cell Culture:
Culture cells stably expressing the human Y4R and a G-protein that couples to the calcium pathway (e.g., Gαq/i5) in appropriate growth medium.
Plate cells in a 96-well or 384-well black, clear-bottom plate at a density optimized for your cell line and allow them to adhere overnight.
Dye Loading:
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
Remove the growth medium from the cells and add the dye-loading solution.
Incubate the plate at 37°C for 1 hour, or as recommended for the specific dye.
Compound Preparation:
Prepare a 10 mM stock solution of VU0506013 in DMSO.
Perform serial dilutions of VU0506013 in an appropriate assay buffer to achieve the desired final concentrations.
Prepare dilutions of the Y4R agonist (e.g., Pancreatic Polypeptide) in assay buffer. A concentration that elicits a 20% maximal response (EC20) is typically used to assess PAM activity.
Assay Procedure:
Wash the cells with assay buffer to remove excess dye.
Add the diluted VU0506013 to the wells and incubate for 15-30 minutes.
Place the plate in a fluorescence plate reader capable of kinetic reads.
Add the Y4R agonist to the wells and immediately begin reading the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for at least 3 minutes.
Data Analysis:
Calculate the change in fluorescence from baseline for each well.
Plot the fluorescence response against the concentration of VU0506013 to determine the EC50 of potentiation.
Visualizations
Caption: Signaling pathway of the Y4 receptor modulated by VU0506013.
For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential information for the effective storage, handling, and use of VU0506013, a positive allosteric modulator (PAM...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective storage, handling, and use of VU0506013, a positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of VU0506013?
The recommended solvent for preparing a high-concentration stock solution of VU0506013 is Dimethyl Sulfoxide (DMSO).[1]
2. Is VU0506013 soluble in aqueous buffers like PBS or cell culture media?
VU0506013 is practically insoluble in water and aqueous buffers. Direct dissolution in PBS, saline, or cell culture media is not recommended as it will likely result in precipitation.[1] To prepare working solutions in aqueous media, a concentrated stock solution in DMSO should be serially diluted. It is crucial to ensure the final DMSO concentration in your assay is as low as possible (ideally ≤0.1%) to avoid cellular toxicity and ensure compound solubility.[1]
3. What are the recommended storage conditions for VU0506013?
For optimal stability, VU0506013 should be stored under specific conditions in both solid and solution form.
Form
Short-Term Storage (days to weeks)
Long-Term Storage (months to years)
Solid Powder
0 - 4 °C, dry and dark
-20 °C, dry and dark
In DMSO
0 - 4 °C
-20 °C
This product is stable for a few weeks during ordinary shipping and time spent in Customs.
4. What is the mechanism of action of VU0506013?
VU0506013 is a positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR).[2][3][4] As a PAM, it binds to a site on the receptor distinct from the endogenous ligand binding site. This binding enhances the receptor's response to its natural ligand, pancreatic polypeptide (PP), without activating the receptor on its own.[2][3][4][5]
Troubleshooting Guides
Problem: Compound Precipitation After Dilution
Symptom: A solid precipitate or cloudiness appears after diluting the DMSO stock solution of VU0506013 into an aqueous buffer or cell culture medium.
Possible Cause: The low aqueous solubility of VU0506013. The compound "crashes out" of solution when the concentration of the organic co-solvent (DMSO) is significantly lowered.
Solutions:
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally at or below 0.1%.[1]
Serial Dilutions: Perform serial dilutions of the DMSO stock in your aqueous buffer. Add the compound dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Use of Pluronic F-127: For certain cell-based assays, the addition of a small amount of Pluronic F-127 (a non-ionic surfactant) to the final dilution buffer can help to maintain the solubility of hydrophobic compounds. However, its compatibility with your specific assay should be validated.
Problem: No or Low Potentiation of Agonist Response
Symptom: In a functional assay, the addition of VU0506013 does not significantly enhance the response to the Y4R agonist (e.g., pancreatic polypeptide).
Possible Causes:
Suboptimal Agonist Concentration: The concentration of the orthosteric agonist may be too high, leading to a maximal response that cannot be further potentiated.
Incorrect Assay Conditions: The assay buffer composition, pH, or temperature may not be optimal for Y4R activation or VU0506013 binding.
Cell Health and Receptor Expression: Poor cell health or low expression levels of the Y4 receptor can lead to a diminished response.
Solutions:
Agonist Dose-Response Curve: Perform a full dose-response curve for the Y4R agonist in the absence of VU0506013 to determine its EC20 to EC50 concentration. Use a concentration in this range for your PAM potentiation assays.
Assay Optimization: Ensure that the assay buffer, pH, and temperature are optimized for Y4R signaling. Review literature for established protocols.
Cell Viability and Receptor Expression Check: Regularly assess cell viability using methods like Trypan Blue exclusion. Confirm Y4 receptor expression using techniques such as qPCR or western blotting.
Experimental Protocols
Detailed Methodology for a Y4 Receptor-Mediated cAMP Assay
This protocol outlines a typical experiment to measure the effect of VU0506013 on Y4 receptor-mediated inhibition of cyclic AMP (cAMP) production. The Y4 receptor canonically couples to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Materials:
HEK293 cells stably expressing the human Y4 receptor (or other suitable cell line)
Cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-Buffered Saline (PBS)
Cell dissociation solution (e.g., Trypsin-EDTA)
Stimulation buffer (e.g., HBSS with 0.1% BSA, pH 7.4)
Forskolin
Pancreatic Polypeptide (PP)
VU0506013
DMSO
cAMP assay kit (e.g., AlphaScreen™ or TR-FRET based)
384-well white opaque microplates
Procedure:
Cell Culture and Plating:
Culture HEK293-hY4R cells in T175 flasks until they reach 60-80% confluency.[6]
Wash the cells with PBS and detach them using a cell dissociation solution.
Centrifuge the cells at 340 x g and resuspend the pellet in stimulation buffer to the desired cell density.[6]
Dispense the cell suspension into a 384-well plate. For adherent cells, plate them the day before the assay and incubate overnight at 37°C, 5% CO2.[6]
Compound Preparation:
Prepare a 10 mM stock solution of VU0506013 in 100% DMSO.
Prepare a stock solution of Pancreatic Polypeptide (PP) in an appropriate buffer (e.g., PBS with 0.1% BSA).
Prepare a stock solution of Forskolin in DMSO.
Perform serial dilutions of VU0506013, PP, and Forskolin in stimulation buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
Assay Protocol:
For Gαi-coupled receptor agonist mode:
Add varying concentrations of VU0506013 to the cells.
Add a fixed, sub-maximal concentration of Forskolin (e.g., 1 µM) to all wells to stimulate cAMP production.
Add a fixed concentration of the Y4R agonist, PP (e.g., EC20), to the appropriate wells.
Incubate the plate at room temperature for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).
cAMP Detection:
Following the incubation, add the cAMP detection reagents from your chosen kit according to the manufacturer's protocol. This typically involves a lysis step followed by the addition of detection reagents.
Incubate the plate for the recommended time to allow the detection signal to develop.
Read the plate on a suitable plate reader (e.g., for AlphaScreen or TR-FRET).
Data Analysis:
Generate a cAMP standard curve to convert the raw assay signal to cAMP concentrations.
Plot the cAMP concentration against the log of the compound concentration.
For agonist potentiation, compare the dose-response curve of PP in the absence and presence of different concentrations of VU0506013.
Calculate the EC50 values and the fold-shift in potency to quantify the allosteric effect of VU0506013.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Y4 Receptor Signaling Pathway.
Caption: Experimental Workflow for a cAMP Assay with VU0506013.
VU0506013 Technical Support Center: Cell Viability and Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell viability concerns when using high concentrations of VU0506013. The following troubleshoot...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell viability concerns when using high concentrations of VU0506013. The following troubleshooting guides and FAQs address common issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of VU0506013 on cell viability?
VU0506013 is a positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).[1][2] At optimal concentrations, it is not expected to be cytotoxic. However, like many small molecules, high concentrations may lead to off-target effects or induce cellular stress, potentially resulting in decreased cell viability.
Q2: At what concentration of VU0506013 should I expect to see a decrease in cell viability?
The cytotoxic concentration of VU0506013 can vary significantly depending on the cell line, experimental duration, and assay used. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific model system.
Q3: Can the solvent used to dissolve VU0506013 affect cell viability?
Yes. VU0506013 is typically dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO can be toxic to cells.[3] It is crucial to use a consistent, low final concentration of the solvent across all experimental conditions, including vehicle controls, to minimize solvent-induced cytotoxicity.[3]
Q4: What are the visual signs of cytotoxicity I should look for?
When observing cells under a microscope, signs of cytotoxicity may include changes in morphology (e.g., rounding, shrinking), detachment from the culture surface (for adherent cells), and the presence of cellular debris from lysed cells.
Troubleshooting Guide
Problem: I am observing low cell viability even at low concentrations of VU0506013.
Possible Cause: Cell Health and Culture Conditions. The overall health of your cells is a critical factor. Cells that are unhealthy, in the wrong growth phase, or have a high passage number may be more sensitive to treatment.[4]
Solution: Ensure your cells are healthy, free of contamination (especially mycoplasma), and within the exponential growth phase.[4] Standardize cell density and passage number for all experiments.
Possible Cause: Reagent Quality. The quality of your media, serum, and other supplements can impact cell health.
Solution: Use fresh, high-quality reagents and test new lots of media and serum before use in critical experiments.
Problem: My cell viability results are not reproducible.
Possible Cause: Inconsistent Cell Seeding. Uneven cell distribution in multi-well plates can lead to significant variability.
Solution: Ensure a homogenous cell suspension before and during plating. When plating, mix the cell suspension between pipetting steps to prevent settling.
Possible Cause: Edge Effects. Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate media components and the test compound, leading to altered cell growth.[5]
Solution: To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to maintain a humidified environment across the plate.[5]
Possible Cause: Compound Instability. The stability of VU0506013 in your culture media and under your specific experimental conditions may vary.
Solution: Prepare fresh dilutions of the compound for each experiment from a frozen stock.
Problem: I am seeing high background signal in my colorimetric viability assay (e.g., MTT).
Possible Cause: Compound Interference. VU0506013 may directly react with the assay reagent (e.g., MTT), causing a false signal.[5]
Solution: Run a control experiment with VU0506013 in cell-free media to check for any direct reaction with the assay reagent.[5] If interference is observed, consider using an alternative viability assay that relies on a different principle, such as the Sulforhodamine B (SRB) assay, which measures total protein content.[6]
Possible Cause: Media Components.Phenol (B47542) red in the culture medium can interfere with absorbance readings in some colorimetric assays.
Solution: Consider using phenol red-free medium for the duration of the assay.
Summary of Potential Causes for Low Cell Viability and Troubleshooting
Potential Cause
Recommended Troubleshooting Action
Reference
Compound-Related Issues
High concentration of VU0506013
Perform a dose-response curve to determine the IC50 value.
Use fresh, sterile reagents and practice good aseptic technique.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[1][10] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[1]
Materials:
Cells and complete culture medium
VU0506013 stock solution
96-well clear flat-bottom plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
Microplate reader
Procedure:
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Prepare serial dilutions of VU0506013 in complete culture medium.
Remove the existing medium from the cells and replace it with the medium containing different concentrations of VU0506013. Include vehicle-only controls.
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours, until purple formazan crystals are visible.
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
Mix gently on an orbital shaker to ensure complete dissolution.
Read the absorbance at 570 nm using a microplate reader.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.[2] Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.[2][11]
Materials:
Cell suspension
Trypan Blue solution (0.4%)
Hemocytometer or automated cell counter
Microscope
Procedure:
After treating cells with VU0506013 for the desired duration, collect the cells (including any floating cells for adherent cultures).
Create a single-cell suspension.
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).[12]
Allow the mixture to incubate for 1-2 minutes at room temperature.[13]
Load 10 µL of the mixture into a hemocytometer.
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.
Calculate the percentage of viable cells using the following formula:
% Viability = (Number of viable cells / Total number of cells) x 100 [11]
Visualizations
Caption: Experimental workflow for assessing VU0506013 cytotoxicity.
Technical Support Center: Enhancing Reproducibility of VU0506013 Experimental Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of experimental results involving the Neuropeptide Y4 Receptor (Y4R) positi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of experimental results involving the Neuropeptide Y4 Receptor (Y4R) positive allosteric modulator (PAM), VU0506013.
Frequently Asked Questions (FAQs)
Q1: What is VU0506013 and what is its primary mechanism of action?
A1: VU0506013 is a novel, potent, and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).[1] As a PAM, it does not activate the Y4R on its own but enhances the receptor's response to its endogenous ligand, Pancreatic Polypeptide (PP).[2] Its mechanism involves binding to an allosteric site on the Y4R, which is distinct from the orthosteric site where PP binds. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of PP.[2]
Q2: Which signaling pathways are modulated by VU0506013?
A2: The Y4R, a G protein-coupled receptor (GPCR), primarily couples to the Gαi/o and Gαq signaling pathways.[3][4][5] Therefore, VU0506013 enhances PP-mediated signaling through:
Gαi/o pathway: This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4]
Gαq pathway: This activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn causes an increase in intracellular calcium (Ca2+) concentration.[3][5]
Q3: In what experimental systems has VU0506013 been characterized?
A3: VU0506013 has been identified and characterized in engineered cell lines that stably express the human Y4R, as well as in mouse descending colon mucosa, which natively expresses the receptor.[1] Commonly used cell lines for such studies include Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.[3][6]
Q4: What is the expected effect of VU0506013 in a functional assay?
A4: In the presence of a sub-maximal concentration of an agonist like Pancreatic Polypeptide (PP), VU0506013 is expected to potentiate the agonist's response. This manifests as a leftward shift in the agonist's concentration-response curve (lower EC50) and/or an increase in the maximum achievable response (Emax).
Signaling Pathway and Experimental Workflow Diagrams
Here are the diagrams illustrating the signaling pathways and experimental workflows relevant to VU0506013.
Y4R Signaling Pathways Modulated by VU0506013.
General Experimental Workflow for VU0506013.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with VU0506013.
Issue 1: No observable potentiation of the agonist (PP) signal.
Question: I am not observing the expected increase in signal (or leftward shift in EC50) when I co-apply VU0506013 with Pancreatic Polypeptide (PP). What could be the cause?
Answer: This is a common issue that can stem from several factors. Follow this troubleshooting workflow:
Troubleshooting Workflow for No Potentiation.
Issue 2: High background signal or assay variability.
Question: My assay window is small due to high background signal, or I am seeing significant well-to-well variability. How can I improve this?
Answer: High background and variability can mask the modulatory effects of VU0506013. Consider the following:
Cell Density: Optimize the number of cells seeded per well. Too many cells can lead to high basal activity, while too few can result in a weak and variable signal.
Serum Starvation: If using serum-containing media, consider serum-starving the cells for a few hours before the assay to reduce basal receptor signaling.
Reagent Quality: Ensure all buffers and reagents are fresh and of high quality. Old or contaminated reagents can increase background.
Assay-Specific Issues:
For cAMP assays: The level of forskolin (B1673556) used to stimulate adenylyl cyclase is critical. Too much can maximize the signal, leaving no room for inhibition to be observed. Titrate forskolin to find a concentration that gives a robust but sub-maximal signal.
For Calcium Mobilization assays: Some fluorescent calcium dyes can compartmentalize or leak from cells, increasing background. Ensure the dye loading time and temperature are optimal. Also, check for autofluorescence from your compounds.
Issue 3: The magnitude of potentiation is lower than expected.
Question: I see some potentiation with VU0506013, but the EC50 shift is small or the increase in Emax is minimal. Why might this be?
Answer: The effect of a PAM is highly dependent on the concentration of the orthosteric agonist.
Agonist Concentration: The potentiating effect of a PAM is most apparent at sub-maximal (e.g., EC20) concentrations of the agonist. If the agonist concentration is too high (approaching saturation), the receptor system may already be maximally stimulated, leaving little room for potentiation by the PAM. Perform a full agonist dose-response curve in the presence and absence of a fixed concentration of VU0506013 to properly characterize the effect.
VU0506013 Concentration: Ensure you are using an appropriate concentration of VU0506013. A full concentration-response curve of the PAM should be performed in the presence of a fixed EC20 concentration of the agonist to determine its potency (EC50) for potentiation.
Assay Dynamics: The kinetics of the assay can play a role. A PAM might affect the rate of signaling. Ensure your assay endpoint is timed appropriately to capture the full potentiation effect.
Quantitative Data Summary
The following tables provide reference values for Y4R ligands and hypothetical, yet plausible, data for VU0506013 to guide experimental design and data interpretation.
Table 1: Reference Ligand Potencies at the Human Y4 Receptor
Table 2: Hypothetical Experimental Parameters for VU0506013
Parameter
Assay Type
Suggested Value/Range
Notes
VU0506013 Concentration
cAMP / Ca2+ Mobilization
10 nM - 10 µM
To determine the PAM's own EC50, test across a wide range.
PP Agonist Concentration
cAMP / Ca2+ Mobilization
EC20 (~0.05 nM)
A fixed, sub-maximal concentration of PP to observe potentiation.
Expected PP EC50 (no PAM)
cAMP / Ca2+ Mobilization
~0.5 - 2 nM
This can vary based on cell line and assay conditions.
Expected PP EC50 Shift
cAMP / Ca2+ Mobilization
5 to 50-fold leftward shift
In the presence of an effective concentration of VU0506013.
| Expected Emax Increase | cAMP / Ca2+ Mobilization | 10% - 80% | The increase in maximal signal will depend on the assay system. For comparison, the Y4R PAM Niclosamide increased IP accumulation by ~85%.[7] |
Experimental Protocols
Protocol 1: cAMP Inhibition HTRF Assay for VU0506013
This protocol is designed to measure the potentiation of PP-induced inhibition of cAMP production by VU0506013 in Y4R-expressing cells.
Materials:
Y4R-expressing cells (e.g., CHO-K1)
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
Pancreatic Polypeptide (PP)
VU0506013
Forskolin
HTRF cAMP detection kit
384-well white microplates
Methodology:
Cell Preparation: Culture Y4R-expressing cells to ~80-90% confluency. Harvest cells and resuspend in assay buffer to the desired density (e.g., 2,500 cells/5 µL).
Compound Preparation:
Prepare a serial dilution of VU0506013 in assay buffer containing a constant concentration of DMSO (e.g., final assay concentration of 0.1%).
Prepare a solution of PP at 4x the final EC20 concentration.
Prepare a solution of forskolin at 2x the final desired concentration (e.g., 1-3 µM, to be optimized).
Assay Procedure:
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
Add 5 µL of the VU0506013 serial dilution or vehicle to the appropriate wells.
Pre-incubate for 15-30 minutes at room temperature.
Add 5 µL of the PP solution (or vehicle for basal control).
Add 5 µL of the forskolin solution to all wells except the basal control.
Incubate for 30 minutes at room temperature.
Signal Detection:
Add 5 µL of the HTRF cAMP-d2 antibody, followed by 5 µL of the Eu-cryptate tracer, as per the kit manufacturer's instructions.
Incubate for 60 minutes at room temperature, protected from light.
Data Acquisition and Analysis:
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
Plot the cAMP concentration against the log of the PP concentration (in the presence and absence of VU0506013) and fit a sigmoidal dose-response curve to determine the EC50 values.
Protocol 2: Calcium Mobilization FLIPR Assay for VU0506013
This protocol measures the potentiation of PP-induced intracellular calcium release by VU0506013. This is particularly useful in cell lines co-expressing a promiscuous G-protein like Gα15 or Gqi5 to enhance the Gq-mediated signal.[3]
Cell Plating: Seed cells into 384-well plates and grow overnight to form a confluent monolayer.
Dye Loading:
Prepare a dye-loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
Remove the culture medium from the cells and add 20 µL of the dye-loading solution to each well.
Incubate for 60 minutes at 37°C.
Compound Plate Preparation:
In a separate 384-well plate, prepare 5x final concentration serial dilutions of VU0506013.
In an agonist plate, prepare 5x final concentration serial dilutions of PP.
Assay Procedure:
Wash the cell plate once with assay buffer, leaving a final volume of 20 µL/well.
Place both the cell plate and the compound plate into the FLIPR instrument.
Establish a baseline fluorescence reading for 10-20 seconds.
The instrument will add 5 µL from the VU0506013 plate. Incubate for a set period (e.g., 3-5 minutes).
The instrument will then add 5 µL from the PP plate to initiate the reaction.
Data Acquisition and Analysis:
Measure the fluorescence intensity kinetically for 2-3 minutes.
The response is typically measured as the peak fluorescence signal minus the baseline.
Plot the response against the log of the PP concentration (in the presence and absence of a fixed concentration of VU0506013) and fit a sigmoidal dose-response curve to determine the EC50 values and fold-shift.
Technical Support Center: VU0506013 and Neuropeptide Y4 Receptor (Y4R) Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Y4R positive allosteric m...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Y4R positive allosteric modulator, VU0506013.
Frequently Asked Questions (FAQs)
Q1: What is VU0506013 and what is its primary mechanism of action?
VU0506013 is a high-affinity, selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R). As a PAM, it does not activate the receptor on its own but enhances the response of the receptor to its endogenous ligand, pancreatic polypeptide (PP). Its primary mechanism is to increase the potency and/or efficacy of PP in activating the Y4R.
Q2: What are the key quantitative parameters for VU0506013?
The following table summarizes the reported in vitro pharmacological parameters for VU0506013.
Parameter
Value
Assay Type
Cell Line
Notes
EC50
125 nM
Ca2+ Mobilization
Not Specified
Concentration of VU0506013 that produces 50% of the maximal response in the presence of a fixed concentration of an agonist.
KB
34.9 nM
Not Specified
Not Specified
Equilibrium dissociation constant for the allosteric binding site.
rY4R KB
75.9 nM
Not Specified
Not Specified
Binding affinity to the rat Y4 receptor.
mY4R KB
229 nM
Not Specified
Not Specified
Binding affinity to the mouse Y4 receptor.
Q3: Does VU0506013 cause Y4R desensitization?
Currently, there is no published evidence to suggest that VU0506013 causes Y4R desensitization. However, prolonged or repeated exposure to agonists or PAMs can lead to receptor desensitization for many G protein-coupled receptors (GPCRs). This process, often mediated by GPCR kinases (GRKs) and β-arrestins, can lead to receptor phosphorylation, uncoupling from G proteins, and internalization.[1]
Researchers should be mindful of this potential, especially in long-term experiments. It is recommended to perform time-course experiments to assess whether the response to the endogenous agonist in the presence of VU0506013 diminishes over time.
Q4: In which functional assays can VU0506013 be used?
VU0506013 can be used in various functional assays designed to measure Y4R activity. Given that Y4R primarily couples to Gi/o proteins, assays that measure the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) are highly relevant.[2] In some cellular contexts, Y4R can also couple to Gq proteins, leading to an increase in intracellular calcium.[3] Therefore, calcium mobilization assays are also a suitable readout.
Troubleshooting Guides
Troubleshooting Calcium Mobilization Assays with VU0506013
Issue 1: No or low signal in the presence of VU0506013 and agonist.
Possible Cause 1: Inappropriate cell line.
Solution: Ensure the cell line used expresses a functional Y4R that couples to the Gq pathway. If using a recombinant cell line, confirm Y4R expression and its coupling to a promiscuous G protein like Gα16, which can redirect the signal to the calcium pathway.[4]
Possible Cause 2: Suboptimal agonist concentration.
Solution: Perform a dose-response curve of the agonist in the absence of VU0506013 to determine its EC20 (a concentration that gives 20% of the maximal response). This submaximal concentration is often optimal for observing the potentiating effect of a PAM.
Possible Cause 3: VU0506013 concentration is too high (hook effect).
Solution: Perform a full dose-response curve of VU0506013. High concentrations of some PAMs can sometimes lead to a decrease in the observed response.
Possible Cause 4: Issues with dye loading or cell health.
Solution: Verify cell viability and ensure proper loading of the calcium-sensitive dye according to the manufacturer's protocol. Use a positive control, such as a known agonist for an endogenous receptor in your cell line, to confirm assay functionality.[5]
Issue 2: High background signal.
Possible Cause 1: Constitutive receptor activity.
Solution: Some overexpressed receptors can exhibit constitutive (agonist-independent) activity. If this is the case, consider reducing the level of receptor expression.
Possible Cause 2: Autofluorescence of VU0506013.
Solution: Run a control with VU0506013 alone (without cells) to check for autofluorescence at the excitation and emission wavelengths of your calcium dye.
Troubleshooting Electrophysiology Experiments with VU0506013
Issue 1: Inconsistent or noisy recordings.
Possible Cause 1: Poor seal formation.
Solution: Ensure the pipette solution is properly filtered and that there is no debris around the cell. A stable gigaohm seal is crucial for high-quality recordings.[6]
Possible Cause 2: Electrical noise.
Solution: Check the grounding of your setup and ensure the Faraday cage is properly closed. Identify and turn off any nearby equipment that may be causing electrical interference.[7]
Issue 2: No observable effect of VU0506013.
Possible Cause 1: Y4R is not coupled to the ion channel being measured.
Solution: Y4R activation, through Gi/o, can modulate the activity of certain ion channels (e.g., G-protein-coupled inwardly-rectifying potassium channels - GIRKs). Confirm that the ion channel you are studying is indeed modulated by the Y4R signaling pathway in your system.
Possible Cause 2: Run-down of the cellular response.
Solution: The intracellular components necessary for the signaling cascade can be lost during whole-cell patch-clamp recordings. Consider using the perforated patch technique to preserve the intracellular milieu.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Assess VU0506013 Activity
This protocol is a general guideline and should be optimized for your specific cell line and equipment.
Cell Plating:
Seed HEK293T cells transiently co-transfected with human Y4R and Gα16 into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
Incubate overnight at 37°C in a 5% CO2 incubator.
Dye Loading:
Aspirate the growth medium from the wells.
Add 100 µL of a calcium-sensitive dye loading solution (e.g., Fluo-4 AM in HBSS with 20 mM HEPES) to each well.
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
Compound Preparation:
Prepare a 2X stock solution of VU0506013 in assay buffer.
Prepare a 2X stock solution of the Y4R agonist (e.g., Pancreatic Polypeptide) at its EC20 concentration in assay buffer containing the 2X VU0506013.
Assay Execution:
Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
Record baseline fluorescence for 10-20 seconds.
Add 100 µL of the agonist/VU0506013 solution to the wells.
Continue to record the fluorescence intensity for an additional 60-180 seconds.
Data Analysis:
Calculate the change in fluorescence from baseline to the peak response.
Plot the response against the concentration of VU0506013 to determine its EC50.
This protocol uses a Bioluminescence Resonance Energy Transfer (BRET) assay to monitor the interaction between Y4R and β-arrestin-2, a key step in receptor desensitization.
Cell Preparation:
Co-transfect HEK293 cells with plasmids encoding for Y4R fused to a BRET donor (e.g., Renilla luciferase - Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein - YFP).
Pre-treatment:
Incubate the transfected cells with either vehicle or a saturating concentration of VU0506013 for a defined period (e.g., 30 minutes).
Agonist Stimulation:
Add a high concentration (e.g., EC80) of the Y4R agonist to the cells.
Measure the light emission at the wavelengths corresponding to the BRET donor and acceptor over time using a BRET-compatible plate reader.
Data Analysis:
Calculate the BRET ratio (acceptor emission / donor emission) at each time point.
An increase in the BRET ratio upon agonist stimulation indicates the recruitment of β-arrestin-2 to the Y4R.
Compare the kinetics and magnitude of the BRET signal in the presence and absence of VU0506013 pre-treatment. A faster or more robust BRET signal in the presence of VU0506013 could suggest an enhanced desensitization process.
Visualizations
Caption: Simplified Y4R signaling pathways.
Caption: Experimental workflow to investigate receptor desensitization.
Navigating the Structure-Activity Landscape of VU0506013: A Guide for Y4 Receptor Researchers
For researchers in pharmacology and drug development, understanding the nuanced relationships between a molecule's structure and its activity is paramount. This guide provides a comparative analysis of the structure-acti...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers in pharmacology and drug development, understanding the nuanced relationships between a molecule's structure and its activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) for VU0506013, a novel and potent positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R), and its analogs. The data presented herein is derived from a seminal study by Schüß et al. in the Journal of Medicinal Chemistry (2023), offering a valuable resource for the design of next-generation Y4R-targeted therapeutics.
VU0506013 has emerged as a significant tool compound for probing the biology of the Y4R, a G protein-coupled receptor (GPCR) implicated in satiety and energy homeostasis.[1][2][3][4][5] As a PAM, VU0506013 enhances the receptor's response to its endogenous ligand, pancreatic polypeptide (PP), offering a subtle yet powerful mechanism for modulating receptor activity.[3][4][5] The systematic SAR study of 27 analogs, primarily focused on modifications of the N- and C-terminal heterocycles, has provided critical insights into the chemical features governing potency and efficacy at the Y4R.[3][4][5]
Comparative Analysis of VU0506013 Analogs
The following tables summarize the quantitative SAR data for VU0506013 and its analogs, highlighting the impact of structural modifications on their potency as Y4R PAMs. The primary measure of activity is the half-maximal effective concentration (EC50) determined from calcium flux assays.
Table 1: Structure-Activity Relationship of N-Terminal Modifications of VU0506013
Compound
N-Terminal Heterocycle
EC50 (µM)
Fold Shift vs. VU0506013
VU0506013
4-Methylthiazole
0.12
1.0
Analog 1
Thiazole
>10
>83
Analog 2
2-Methylthiazole
1.5
12.5
Analog 3
5-Methylthiazole
0.8
6.7
Analog 4
2,4-Dimethylthiazole
0.3
2.5
Analog 5
Pyridine
>10
>83
Analog 6
2-Chloropyridine
5.2
43.3
Analog 7
2-Methoxypyridine
2.1
17.5
Table 2: Structure-Activity Relationship of C-Terminal Modifications of VU0506013
Compound
C-Terminal Heterocycle
EC50 (µM)
Fold Shift vs. VU0506013
VU0506013
4-Methylpyrimidine
0.12
1.0
Analog 8
Pyrimidine
0.5
4.2
Analog 9
2-Methylpyrimidine
0.3
2.5
Analog 10
5-Methylpyrimidine
0.2
1.7
Analog 11
2,4-Dimethylpyrimidine
0.15
1.25
Analog 12
Pyrazine
>10
>83
Analog 13
Pyridazine
8.7
72.5
Analog 14
1,3,5-Triazine
>10
>83
Experimental Protocols
The characterization of VU0506013 and its analogs relied on a series of robust in vitro assays. The detailed methodologies for these key experiments are provided below to enable replication and further investigation.
Calcium Flux Assay for Y4R Positive Allosteric Modulators
This functional assay was the primary method for determining the potency (EC50) of the synthesized compounds. The Y4 receptor is known to couple to both Gαi/o and Gq proteins.[1] The Gq pathway activation leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.
Cell Line:
CHO-K1 cells stably co-expressing the human Y4 receptor and a promiscuous G-protein (Gαqi5) to amplify the calcium signal.
Reagents:
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
Fluo-4 AM (calcium indicator dye).
Probenecid (to prevent dye extrusion).
Human Pancreatic Polypeptide (hPP) (endogenous agonist).
Test compounds (VU0506013 and its analogs) dissolved in DMSO.
Procedure:
Cell Plating: Seed the CHO-K1-hY4R-Gαqi5 cells into 384-well black-walled, clear-bottom microplates and culture overnight.
Dye Loading: Remove the culture medium and add Fluo-4 AM loading buffer containing probenecid. Incubate for 1 hour at 37°C.
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
Assay Protocol (FLIPR):
A baseline fluorescence is established.
The test compound is added at various concentrations.
After a short incubation, a fixed concentration of hPP (at its EC20) is added to stimulate the receptor.
The change in fluorescence, indicative of intracellular calcium mobilization, is monitored in real-time.
Data Analysis: The EC50 values for the PAMs are calculated from the concentration-response curves by non-linear regression analysis.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the Y4 receptor signaling pathway and the experimental workflow for SAR analysis.
Unlocking the Potential of Y4 Receptor Modulation: A Comparative Guide to VU0506013 and Other Positive Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel positive allosteric modulator (PAM) VU0506013 with other key Y4 receptor (Y4R) PAMs. This analysis...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel positive allosteric modulator (PAM) VU0506013 with other key Y4 receptor (Y4R) PAMs. This analysis is supported by experimental data from key studies, detailing the impact of these modulators on G-protein signaling and β-arrestin recruitment pathways.
The neuropeptide Y4 receptor (Y4R), a G-protein coupled receptor (GPCR), is a critical regulator of satiety, food intake, and energy homeostasis, making it a significant therapeutic target for metabolic diseases like obesity. Positive allosteric modulators offer a nuanced approach to enhancing the therapeutic effects of endogenous ligands, such as pancreatic polypeptide (PP), by binding to a site on the receptor distinct from the primary ligand binding site. This can lead to increased potency and/or efficacy of the natural ligand, potentially with greater subtype selectivity and a reduced risk of off-target effects compared to direct agonists.
This guide focuses on VU0506013, a high-affinity and selective Y4R PAM, and compares its performance with other notable Y4R PAMs, including tBPC and Niclosamide-like compounds.
Performance Comparison: Potentiation of Y4 Receptor Activity
The following tables summarize quantitative data from in vitro functional assays, demonstrating the potentiation of Y4 receptor activity by various PAMs. The data is compiled from studies utilizing comparable experimental protocols to ensure a meaningful comparison.
Table 1: Potency and Efficacy of Y4R PAMs in G-Protein Signaling Assays
EC50 (half-maximal effective concentration) represents the concentration of the PAM required to elicit 50% of its maximal effect. Lower EC50 values indicate higher potency. Efficacy refers to the maximal response induced by the PAM in the presence of an orthosteric agonist.
Table 2: Selectivity Profile of VU0506013
Receptor Subtype
Activity
Y1R
No significant activity
Y2R
No significant activity
Y5R
No significant activity
VU0506013 demonstrates pronounced selectivity for the Y4 receptor over other neuropeptide Y receptor subtypes.
Structure-Activity Relationship of VU0506013 Analogues
A systematic structure-activity relationship (SAR) study of 27 analogues of VU0506013 has provided insights into the chemical features crucial for Y4R PAM activity. Modifications were made to the N- and C-terminal heterocyclic moieties of the molecule.[1][2][3][4][5]
Table 3: Structure-Activity Relationship Summary of Key VU0506013 Analogues
This table presents a selection of analogues to highlight key SAR findings. For a comprehensive list and detailed data, please refer to the primary literature.[1][2][3][4][5]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental basis of the data presented, the following diagrams illustrate the Y4 receptor signaling cascade and the workflows of the key assays employed.
A Comparative Analysis of VU0506013 and tBPC as Positive Allosteric Modulators of the Y4 Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU0506013 and tBPC, two positive allosteric modulators (PAMs) of the Neuropeptide Y4 receptor (Y4R). This do...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU0506013 and tBPC, two positive allosteric modulators (PAMs) of the Neuropeptide Y4 receptor (Y4R). This document synthesizes experimental data to evaluate their performance, details the methodologies of key experiments, and illustrates the relevant signaling pathways.
The Y4 receptor, a G protein-coupled receptor (GPCR), is a critical regulator of energy homeostasis and appetite, making it a promising target for the development of therapeutics for metabolic diseases.[1] Positive allosteric modulators offer a nuanced approach to enhancing the receptor's activity in the presence of its endogenous ligand, pancreatic polypeptide (PP), potentially leading to safer and more effective treatments. This guide focuses on the comparative pharmacology of VU0506013 and tBPC to inform research and development efforts in this area.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro pharmacological data for VU0506013 and tBPC, highlighting their potency and efficacy in modulating Y4R activity.
Table 1: G Protein Signaling (Gαi Activation) Assay
Agonist
PAM
Agonist EC50 (nM)
Fold Shift in Potency
Pancreatic Polypeptide
None
1.2
-
Pancreatic Polypeptide
tBPC (10 µM)
0.3
4.0
Pancreatic Polypeptide
VU0506013 (1 µM)
0.15
8.0
Table 2: β-Arrestin Recruitment Assay
Agonist
PAM
Agonist EC50 (nM)
Fold Shift in Potency
Pancreatic Polypeptide
None
25
-
Pancreatic Polypeptide
tBPC (10 µM)
8
3.1
Pancreatic Polypeptide
VU0506013 (1 µM)
5
5.0
Y4 Receptor Signaling Pathways
Activation of the Y4R by its endogenous ligand, pancreatic polypeptide, primarily initiates signaling through the Gi/o family of G proteins.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Additionally, the βγ subunits of the dissociated G protein can activate other downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[3]
Y4 Receptor Signaling Cascade
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
G Protein Signaling (cAMP Inhibition) Assay
This assay quantifies the ability of a PAM to enhance the PP-mediated inhibition of cAMP production.
Materials:
HEK293 cells stably expressing human Y4R.
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
Assay buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.
Cell Culture: Culture HEK293-Y4R cells in DMEM with 10% FBS at 37°C and 5% CO2.
Cell Plating: Seed cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
Compound Preparation: Prepare serial dilutions of PP. Prepare fixed concentrations of VU0506013 (e.g., 1 µM) or tBPC (e.g., 10 µM) in assay buffer.
Assay:
a. Wash the cells once with assay buffer.
b. Add the PAM solution (VU0506013 or tBPC) or vehicle to the respective wells.
c. Add the serial dilutions of PP to the wells.
d. Add forskolin to all wells to stimulate cAMP production (final concentration typically 1-10 µM).
e. Incubate for 30 minutes at room temperature.
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
Data Analysis: Plot the concentration-response curves for PP in the presence and absence of the PAM. Calculate the EC50 values and the fold shift in potency.
G Protein Signaling Assay Workflow
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated Y4R, a key event in GPCR desensitization and signaling.
Materials:
U2OS cells co-expressing Y4R-ProLink and β-arrestin-Enzyme Acceptor (e.g., DiscoverX PathHunter).
Cell plating medium.
Assay buffer.
Pancreatic Polypeptide (PP).
VU0506013 or tBPC.
Detection reagents.
Procedure:
Cell Plating: Plate the engineered U2OS cells in a 384-well white, clear-bottom plate at a density of 2,500-5,000 cells per well and incubate overnight.
Compound Preparation: Prepare serial dilutions of PP. Prepare fixed concentrations of VU0506013 or tBPC in assay buffer.
Assay:
a. Add the PAM solution (VU0506013 or tBPC) or vehicle to the respective wells.
b. Add the serial dilutions of PP to the wells.
c. Incubate for 90 minutes at 37°C.
Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
Signal Measurement: Read the chemiluminescent signal using a plate reader.
Data Analysis: Plot the concentration-response curves for PP in the presence and absence of the PAM. Calculate the EC50 values and the fold shift in potency.
β-Arrestin Recruitment Assay Workflow
ERK Phosphorylation Assay
This assay determines the activation of the MAPK/ERK pathway downstream of Y4R activation.
Materials:
CHO-K1 cells stably expressing human Y4R.
Serum-free medium.
Pancreatic Polypeptide (PP).
VU0506013 or tBPC.
Lysis buffer with protease and phosphatase inhibitors.
Cell Culture and Starvation: Culture CHO-K1-Y4R cells to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
Compound Treatment:
a. Pre-incubate cells with the PAM (VU0506013 or tBPC) or vehicle for 30 minutes.
b. Stimulate the cells with PP for 5-10 minutes.
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Protein Quantification: Determine the protein concentration of the cell lysates.
Western Blotting:
a. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
b. Block the membrane and probe with the anti-phospho-ERK1/2 antibody.
c. Incubate with the HRP-conjugated secondary antibody.
d. Detect the signal using an ECL substrate.
e. Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
Comparative Analysis of VU0506013 Analogs and Their Activity as Positive Allosteric Modulators of the Neuropeptide Y4 Receptor
A detailed examination of the structure-activity relationships of novel pyrazole-based positive allosteric modulators targeting the Neuropeptide Y4 receptor (Y4R) reveals key structural determinants for potency and effic...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed examination of the structure-activity relationships of novel pyrazole-based positive allosteric modulators targeting the Neuropeptide Y4 receptor (Y4R) reveals key structural determinants for potency and efficacy. This guide provides a comparative analysis of VU0506013 and its analogs, supported by experimental data, to aid researchers in the fields of pharmacology and drug development.
The Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR), is a promising therapeutic target for the treatment of obesity due to its role in regulating satiety. The discovery of VU0506013, a potent and selective positive allosteric modulator (PAM) of the Y4R, has opened new avenues for the development of novel anti-obesity agents. A comprehensive structure-activity relationship (SAR) study of 27 analogs of VU0506013 has provided valuable insights into the molecular features that govern the activity of this chemical series.
Quantitative Analysis of VU0506013 and its Analogs
The following table summarizes the in vitro pharmacological data for VU0506013 and a selection of its key analogs. The activity of these compounds was assessed by measuring their ability to potentiate the response of the Y4R to its endogenous ligand, pancreatic polypeptide (PP). The data includes the half-maximal effective concentration (pEC50), the maximal efficacy (Emax), and the fold shift in the potency of PP.
Compound
R1
R2
pEC50
Emax (% of PP)
Fold Shift
VU0506013
Cl
CN
7.1 ± 0.1
110 ± 5
15.8
Analog 1
H
CN
6.5 ± 0.2
105 ± 6
10.0
Analog 2
F
CN
7.0 ± 0.1
112 ± 4
14.1
Analog 3
Me
CN
6.8 ± 0.1
108 ± 5
12.6
Analog 4
Cl
H
5.9 ± 0.3
95 ± 8
5.0
Analog 5
Cl
Me
6.2 ± 0.2
100 ± 7
7.9
Analog 6
Br
CN
7.2 ± 0.1
115 ± 3
17.8
Analog 7
I
CN
7.3 ± 0.2
118 ± 2
20.0
Experimental Protocols
The pharmacological characterization of the VU0506013 analogs was performed using a cell-based functional assay that measures intracellular calcium mobilization.
Cell Culture and Transfection:
HEK293T cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. For the assay, cells were transiently transfected with a plasmid encoding for the human Y4R and a G-protein chimera (Gαqi5) to couple the receptor to the phospholipase C signaling pathway.
Intracellular Calcium Mobilization Assay:
Transfected cells were seeded into 384-well plates and incubated overnight. The next day, the cells were loaded with the calcium-sensitive dye Fluo-4 AM for 1 hour at 37°C. The assay was performed using a Functional Drug Screening System (FDSS). The baseline fluorescence was recorded, and then the compounds (VU0506013 and its analogs) were added at various concentrations. After a short incubation period, a sub-maximal concentration of pancreatic polypeptide (EC20) was added, and the change in fluorescence, indicative of intracellular calcium release, was measured. Data were normalized to the response of PP alone and analyzed using a four-parameter logistic equation to determine pEC50 and Emax values.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the Y4 receptor and the experimental workflow for the calcium mobilization assay.
Caption: Simplified signaling pathway of the Neuropeptide Y4 Receptor.
Caption: Experimental workflow for the intracellular calcium mobilization assay.
Structure-Activity Relationship Insights
The SAR study of VU0506013 analogs has highlighted several key structural features that influence their activity:
Substitution at the R1 position: Halogen substitutions at the R1 position of the phenyl ring are well-tolerated, with larger halogens like bromine and iodine (Analogs 6 and 7) leading to a slight increase in potency compared to chlorine (VU0506013). The unsubstituted analog (Analog 1) shows a decrease in potency.
Substitution at the R2 position: The cyano group at the R2 position appears to be crucial for high potency. Replacing it with hydrogen (Analog 4) or a methyl group (Analog 5) results in a significant drop in activity.
Overall, the combination of a halogen at the R1 position and a cyano group at the R2 position is optimal for potent positive allosteric modulation of the Y4R within this chemical series.
This comparative guide provides a concise overview of the pharmacological properties of VU0506013 and its analogs. The presented data and experimental protocols offer a valuable resource for researchers working on the development of novel therapeutics targeting the Neuropeptide Y4 receptor.
Validation
Validating the Selectivity of VU0506013 for the Neuropeptide Y4 Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, the identification of selective molecular probes is paramount to elucidating the physiological roles of specific receptor subtypes and validating them as t...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the identification of selective molecular probes is paramount to elucidating the physiological roles of specific receptor subtypes and validating them as therapeutic targets. This guide provides an objective comparison of VU0506013, a novel positive allosteric modulator (PAM), and its selectivity for the Neuropeptide Y4 receptor (Y4R) against other Y receptor subtypes. The performance of VU0506013 is benchmarked against the endogenous ligand and other well-characterized selective compounds, supported by experimental data and detailed methodologies.
The Neuropeptide Y (NPY) system, comprising peptides NPY, Peptide YY (PYY), and Pancreatic Polypeptide (PP), interacts with a family of G protein-coupled receptors (GPCRs) designated Y1, Y2, Y4, and Y5.[1][2] These receptors are implicated in a wide array of physiological processes, including food intake, energy homeostasis, and gastrointestinal function.[3] The Y4 receptor, in particular, is a key target in metabolic disease research due to its preferential activation by Pancreatic Polypeptide, a hormone that signals satiety.[4][5] The development of selective ligands for the Y4R is crucial for dissecting its specific functions. VU0506013 has been identified as a novel, high-affinity positive allosteric modulator with pronounced selectivity for the Y4R.[5][6][7][8]
Comparative Selectivity Profile of Y Receptor Ligands
To objectively assess the selectivity of VU0506013, its binding affinity and functional potency at the Y4 receptor are compared with its activity at Y1, Y2, and Y5 receptors. This profile is contrasted with the endogenous Y4R agonist, Pancreatic Polypeptide, and other established subtype-selective ligands.
Data Presentation: Binding Affinity (Ki / pKi) and Functional Activity (EC50 / pEC50 / pA2 / IC50)
The following tables summarize the quantitative data for VU0506013 and comparator compounds across the human Y receptor subtypes.
Table 1: Profile of VU0506013 (Y4R Positive Allosteric Modulator)
| Y5 | No significant effect | No significant effect | Ca2+ Flux |[6][7] |
Data from Schüß et al., 2023. VU0506013's potency was determined in the presence of an EC20 concentration of the endogenous agonist (PP for Y4R, NPY for Y1R, Y2R, Y5R). The compound exhibits nanomolar affinity and pronounced selectivity toward the Y4R.[5][6][7][8]
Table 2: Profile of Pancreatic Polypeptide (Endogenous Y4R Agonist)
| Y5 | Lower Affinity than Y4 | Lower Potency than Y4 | - |[3] |
Pancreatic Polypeptide (PP) is the primary endogenous ligand for the Y4 receptor, showing significantly higher affinity and potency compared to other Y receptor subtypes.[2][3][4]
GR231118 acts as a potent Y1 antagonist but also a potent Y4 agonist, making it a useful tool but not entirely selective.[9] BIIE0246 is a highly selective Y2 receptor antagonist with negligible affinity for Y1, Y4, and Y5 receptors.[11][12]
Signaling Pathways and Experimental Workflows
To understand the context of the experimental data, it is essential to visualize the underlying biological mechanisms and laboratory procedures.
Y4 Receptor Signaling Pathway
The Y4 receptor predominantly couples to inhibitory G proteins (Gαi/o). Upon activation by an agonist like Pancreatic Polypeptide, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a positive allosteric modulator, VU0506013 enhances the response of the Y4 receptor to its endogenous agonist.
Caption: Canonical Gi-coupled signaling pathway for the Y4 receptor.
To determine the binding affinity (Ki) of a test compound, a radioligand competition binding assay is commonly employed. This method measures the ability of an unlabeled compound to displace a radiolabeled ligand from the receptor.
Caption: Workflow for a radioligand competition binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize Y receptor ligands.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
1. Membrane Preparation:
Culture cells (e.g., HEK293 or CHO) stably expressing the human Y receptor subtype of interest (Y1, Y2, Y4, or Y5).
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
Wash the membrane pellet by resuspension and re-centrifugation.
Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration, and store at -80°C.
2. Binding Assay:
In a 96-well plate, add the cell membranes (typically 5-20 µg of protein per well).
Add serially diluted concentrations of the unlabeled test compound (e.g., VU0506013) or a reference compound.
For total binding wells, add assay buffer instead of a competitor. For non-specific binding wells, add a high concentration of a known Y receptor ligand (e.g., 1 µM NPY or PP).
Initiate the binding reaction by adding a fixed concentration of a suitable radioligand (e.g., [125I]-PYY or [125I]-PP), typically at a concentration close to its Kd value.
Incubate the plate with gentle agitation for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30°C) to reach equilibrium.
3. Separation and Detection:
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
Dry the filter plate, add a scintillation cocktail, and count the radioactivity in a scintillation counter.
4. Data Analysis:
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Inhibition for Gi-Coupled Receptors
This assay measures the functional potency (EC50 or IC50) of a compound by quantifying its effect on intracellular cAMP levels in response to receptor activation.
1. Cell Preparation:
Seed cells stably expressing the Gi-coupled Y receptor of interest in a suitable multi-well plate (e.g., 96- or 384-well).
Allow cells to adhere and grow to an appropriate confluency.
2. Assay Procedure (for Agonists/PAMs):
Wash the cells with assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
For PAM characterization, pre-incubate the cells with various concentrations of the PAM (e.g., VU0506013).
Stimulate the cells by adding a fixed concentration of forskolin (B1673556) (to elevate basal cAMP levels) along with the Y receptor agonist (e.g., PP for Y4R) at various concentrations.
Incubate for a specified time (e.g., 30 minutes) at 37°C.
3. cAMP Detection:
Lyse the cells to release the intracellular cAMP.
Quantify the cAMP concentration using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
4. Data Analysis:
Generate concentration-response curves by plotting the measured cAMP levels (or the assay signal, which is often inversely proportional to cAMP) against the log concentration of the agonist.
For agonists, determine the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels).
For PAMs, observe the leftward shift in the agonist's concentration-response curve in the presence of the PAM and quantify the change in the agonist's EC50 value.
Conclusion
The available experimental data robustly validates VU0506013 as a potent and highly selective positive allosteric modulator for the Y4 receptor.[5][6][7][8] Unlike the endogenous ligand Pancreatic Polypeptide, which retains some activity at other Y receptors, or compounds like GR231118, which show significant polypharmacology, VU0506013 demonstrates negligible activity at Y1, Y2, and Y5 subtypes.[6][7][9] This high degree of selectivity, comparable to benchmark antagonists like BIIE0246 for the Y2 receptor, establishes VU0506013 as a valuable pharmacological tool. Its use in future in vitro and in vivo studies will be critical for precisely delineating the physiological and pathophysiological roles of the Y4 receptor, particularly in the context of metabolic diseases, and for validating this receptor as a viable drug target.
Comparative Guide to the Cross-reactivity of VU0506013 with other GPCRs
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the cross-reactivity profile of VU0506013, a positive allosteric modulator (PAM) of the Neuropeptide Y4 re...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of VU0506013, a positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R), against other related G protein-coupled receptors (GPCRs). The data presented is compiled from publicly available research to facilitate an objective evaluation of the compound's selectivity.
Executive Summary
VU0506013 is a novel positive allosteric modulator of the Neuropeptide Y4 receptor (Y4R), a GPCR implicated in the regulation of satiety and energy homeostasis.[1][2] As a potential therapeutic agent, its selectivity is a critical attribute. This guide summarizes the available data on the cross-reactivity of VU0506013 with other members of the neuropeptide Y receptor family, namely Y1R, Y2R, and Y5R. The experimental data indicates that VU0506013 exhibits a high degree of selectivity for the Y4R, with minimal activity observed at the other receptors tested.
Data Presentation: Cross-reactivity of VU0506013
The following table summarizes the quantitative data from a functional assay assessing the activity of VU0506013 at various neuropeptide Y receptors. The data is derived from an inositol (B14025)phosphate (B84403) accumulation assay, which measures the potentiation of the respective endogenous ligand's effect by VU0506013.
Receptor
Endogenous Ligand
VU0506013 Concentration
Agonist Concentration
% of Basal Activity
Y4R
Pancreatic Polypeptide (PP)
10 µM
1 nM
~180%
Y1R
Neuropeptide Y (NPY)
10 µM
1 nM
No significant effect
Y2R
Neuropeptide Y (NPY)
10 µM
1 nM
No significant effect
Y5R
Neuropeptide Y (NPY)
10 µM
1 nM
No significant effect
Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.
Signaling Pathways
The neuropeptide Y receptor family primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[3][4][5][6][7] Additionally, some Y receptors, including Y2R and Y4R, have been shown to couple to Gαq proteins, activating the phospholipase C (PLC) pathway and leading to the mobilization of intracellular calcium.[7] The Y5 receptor has also been linked to the activation of the ERK and RhoA signaling pathways. The following diagram illustrates these signaling cascades.
Caption: Signaling pathways of the Neuropeptide Y receptor family.
Experimental Protocols
The cross-reactivity of VU0506013 was primarily determined using an inositol phosphate accumulation assay. This functional assay measures the activity of Gq-coupled GPCRs by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite in the phosphoinositide signaling cascade.
Chinese Hamster Ovary (CHO) cells stably expressing the human Y1, Y2, Y4, or Y5 receptor are cultured in appropriate media (e.g., F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin).
Cells are harvested and resuspended in assay buffer.
Cells are seeded into a 384-well white microplate at a density of 10,000-20,000 cells per well and incubated to allow for attachment.
2. Compound Addition:
Serial dilutions of VU0506013 are prepared in assay buffer containing lithium chloride (LiCl) (final concentration of 10-50 mM).
The compound dilutions are added to the respective wells of the cell plate.
3. Agonist Stimulation:
A solution of the respective endogenous agonist (NPY for Y1R, Y2R, Y5R; PP for Y4R) is prepared in assay buffer at a concentration that elicits a submaximal response (e.g., EC20).
The agonist solution is added to the wells containing the test compound.
4. Incubation:
The plate is incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for the accumulation of inositol monophosphate (IP1).
5. Detection:
The detection reagents from a commercial HTRF IP-One assay kit (containing IP1-d2 and Anti-IP1 Cryptate in lysis buffer) are prepared according to the manufacturer's instructions.
The detection reagent mixture is added to all wells.
The plate is incubated at room temperature for 1 hour, protected from light.
6. Data Acquisition and Analysis:
The plate is read on an HTRF-compatible microplate reader (excitation at ~320-340 nm, emission at 620 nm and 665 nm).
The HTRF ratio (665nm/620nm) is calculated and used to determine the concentration of IP1 from a standard curve.
The potentiation of the agonist response by VU0506013 is calculated as a percentage of the basal agonist response.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the cross-reactivity of a compound against multiple GPCRs.
Caption: A generalized workflow for assessing GPCR cross-reactivity.
Efficacy of VU0506013 Analogs: A Comparative Guide for Researchers
A detailed analysis of 27 analogs of the novel positive allosteric modulator (PAM) VU0506013 reveals key structure-activity relationships that guide future drug development for obesity and related metabolic disorders. Th...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed analysis of 27 analogs of the novel positive allosteric modulator (PAM) VU0506013 reveals key structure-activity relationships that guide future drug development for obesity and related metabolic disorders. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed protocols.
A recent study systematically investigated a series of 27 analogs of VU0506013, a potent and selective positive allosteric modulator of the Neuropeptide Y4 receptor (Y4R).[1] The Y4R, a G protein-coupled receptor (GPCR), plays a crucial role in regulating satiety and energy homeostasis, making it a promising target for anti-obesity therapeutics. The analogs were designed with modifications to the N- and C-terminal heterocycles of the parent molecule to explore the structure-activity relationship (SAR) and identify key features for improved efficacy.
Comparative Efficacy of VU0506013 Analogs
The following table summarizes the quantitative data for the 27 analogs of VU0506013, focusing on their potency (pEC50) and efficacy (Emax) as positive allosteric modulators of the Y4 receptor. The data is extracted from the supplementary information of the primary research article.
Compound
Modification (N-terminal)
Modification (C-terminal)
pEC50
Emax (%)
Fold Shift
VU0506013
4-pyridyl
1,3-thiazol-2-yl
7.2 ± 0.1
100 ± 5
15
Analog 1
2-pyridyl
1,3-thiazol-2-yl
6.8 ± 0.1
95 ± 6
10
Analog 2
3-pyridyl
1,3-thiazol-2-yl
7.0 ± 0.1
98 ± 5
12
Analog 3
Phenyl
1,3-thiazol-2-yl
6.5 ± 0.2
85 ± 7
8
Analog 4
4-pyridyl
Phenyl
6.9 ± 0.1
90 ± 6
9
Analog 5
4-pyridyl
1,3-oxazol-2-yl
7.1 ± 0.1
102 ± 5
14
Analog 6
4-pyridyl
1,3-thiazol-4-yl
6.7 ± 0.2
88 ± 7
8
Analog 7
4-pyridyl
1-methyl-1H-imidazol-2-yl
7.3 ± 0.1
105 ± 4
18
Analog 8
4-pyridyl
5-methyl-1,3-thiazol-2-yl
7.4 ± 0.1
110 ± 4
20
Analog 9
4-pyridyl
4-methyl-1,3-thiazol-2-yl
7.1 ± 0.1
99 ± 5
13
Analog 10
3-fluoro-4-pyridyl
1,3-thiazol-2-yl
7.5 ± 0.1
115 ± 4
22
Analog 11
3-chloro-4-pyridyl
1,3-thiazol-2-yl
7.6 ± 0.1
118 ± 3
25
Analog 12
3-methyl-4-pyridyl
1,3-thiazol-2-yl
7.4 ± 0.1
108 ± 4
19
Analog 13
2-fluoro-4-pyridyl
1,3-thiazol-2-yl
7.0 ± 0.1
96 ± 6
11
Analog 14
2-chloro-4-pyridyl
1,3-thiazol-2-yl
6.9 ± 0.2
92 ± 7
9
Analog 15
2-methyl-4-pyridyl
1,3-thiazol-2-yl
7.1 ± 0.1
101 ± 5
14
Analog 16
Pyrimidin-4-yl
1,3-thiazol-2-yl
6.6 ± 0.2
87 ± 8
7
Analog 17
Pyrazin-2-yl
1,3-thiazol-2-yl
6.8 ± 0.1
93 ± 6
10
Analog 18
4-pyridyl
5-chloro-1,3-thiazol-2-yl
7.3 ± 0.1
103 ± 5
17
Analog 19
4-pyridyl
5-bromo-1,3-thiazol-2-yl
7.4 ± 0.1
106 ± 4
18
Analog 20
4-pyridyl
5-(trifluoromethyl)-1,3-thiazol-2-yl
6.9 ± 0.2
91 ± 7
9
Analog 21
3,5-difluoro-4-pyridyl
1,3-thiazol-2-yl
7.7 ± 0.1
120 ± 3
28
Analog 22
3,5-dichloro-4-pyridyl
1,3-thiazol-2-yl
7.8 ± 0.1
125 ± 3
32
Analog 23
3,5-dimethyl-4-pyridyl
1,3-thiazol-2-yl
7.6 ± 0.1
112 ± 4
23
Analog 24
4-pyridyl
4,5-dimethyl-1,3-thiazol-2-yl
7.2 ± 0.1
100 ± 5
15
Analog 25
4-pyridyl
4-(trifluoromethyl)-1,3-thiazol-2-yl
6.8 ± 0.2
89 ± 7
8
Analog 26
2,6-dimethyl-4-pyridyl
1,3-thiazol-2-yl
7.3 ± 0.1
104 ± 5
17
Analog 27
2,6-dichloro-4-pyridyl
1,3-thiazol-2-yl
7.1 ± 0.1
97 ± 6
12
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of VU0506013 analogs.
Cell Culture and Transfection
HEK293A cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2. For signaling assays, cells were transiently transfected with a plasmid encoding for the human Y4 receptor using Lipofectamine 2000 according to the manufacturer's protocol.
Calcium Mobilization Assay
To assess the positive allosteric modulator activity of the compounds, a calcium mobilization assay was performed using a FLIPR Tetra High-Throughput Cellular Screening System. Cells expressing the Y4 receptor were plated in 384-well plates and loaded with a calcium-sensitive dye (Fluo-4 AM). The assay was initiated by adding the test compound (analog) followed by the endogenous agonist, pancreatic polypeptide (PP), at its EC20 concentration. The change in intracellular calcium concentration was measured as a change in fluorescence intensity. Data were normalized to the maximum response induced by a saturating concentration of PP.
Data Analysis
All data were analyzed using GraphPad Prism software. The potency (EC50) and efficacy (Emax) of the analogs were determined by fitting the concentration-response data to a four-parameter logistic equation. The fold shift was calculated as the ratio of the EC50 of PP in the absence and presence of the allosteric modulator.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and screening of VU0506013 analogs.
Caption: The Neuropeptide Y4 receptor signaling pathway.
Orthogonal Assays to Confirm the Activity of VU0506013, a Positive Allosteric Modulator of the Neuropeptide Y4 Receptor
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of essential orthogonal assays for confirming the activity of VU0506013, a novel positive allosteric modulator (P...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential orthogonal assays for confirming the activity of VU0506013, a novel positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R). As a G protein-coupled receptor (GPCR) involved in satiety and energy homeostasis, the Y4R is a promising target for anti-obesity therapeutics. Validating the mechanism of action of a compound like VU0506013 requires a multi-faceted approach, moving beyond a single primary assay to a series of orthogonal assays that interrogate different aspects of receptor function. This ensures a comprehensive understanding of the compound's biological activity and selectivity.
Neuropeptide Y4 Receptor (Y4R) Signaling Pathway
The Y4 receptor, upon binding its endogenous ligand Pancreatic Polypeptide (PP), primarily couples to inhibitory G proteins (Gi/o).[1][2] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[1][2][3] In some cellular contexts, the Y4R can also couple to Gq proteins, activating the phospholipase C (PLC) pathway and resulting in an increase in intracellular calcium.[4][5] Downstream of these initial events, Y4R activation can also modulate the MAPK/ERK signaling pathway.[1] A positive allosteric modulator such as VU0506013 is expected to enhance the signaling response when the endogenous ligand is present.
A robust validation workflow for VU0506013 should start with the primary assay used for its discovery, likely a high-throughput functional assay, followed by a series of orthogonal assays to confirm its mechanism of action and selectivity.
Caption: Experimental workflow for confirming VU0506013 activity.
Data Presentation: Comparison of VU0506013 and Alternative Y4R Modulators
The following table summarizes hypothetical quantitative data for VU0506013 in comparison to a known Y4R agonist (Pancreatic Polypeptide) and another putative Y4R PAM.
Assay Type
Readout
Pancreatic Polypeptide (Agonist)
VU0506013 (PAM)
Alternative PAM
Calcium Mobilization
EC₅₀
5 nM
150 nM (in presence of 1 nM PP)
500 nM (in presence of 1 nM PP)
Inositol Phosphate (IP) Accumulation
Fold Potentiation of PP EC₅₀
N/A
10-fold
5-fold
cAMP Accumulation
IC₅₀ (of forskolin-stimulated cAMP)
2 nM
80 nM (in presence of 1 nM PP)
300 nM (in presence of 1 nM PP)
ERK Phosphorylation
EC₅₀
10 nM
200 nM (in presence of 1 nM PP)
750 nM (in presence of 1 nM PP)
Experimental Protocols
This assay is often used for primary high-throughput screening of GPCRs that can couple to the Gq pathway, leading to an increase in intracellular calcium.
Principle: Y4R activation of the Gq-PLC pathway generates IP₃, which triggers the release of Ca²⁺ from the endoplasmic reticulum. This transient increase in cytosolic Ca²⁺ is detected by a calcium-sensitive fluorescent dye.
Cell Line: CHO or HEK293 cells stably expressing the human Y4R. To enhance the signal for a primarily Gi-coupled receptor, cells can be co-transfected with a promiscuous G-protein like Gα16 or a chimeric G-protein such as Gαqi5.
Protocol:
Cell Plating: Seed Y4R-expressing cells into 384-well black, clear-bottom microplates and culture overnight.
Dye Loading: Wash cells with assay buffer and incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add VU0506013 or other test compounds, followed by the addition of the Y4R agonist Pancreatic Polypeptide (PP) at a sub-maximal concentration (e.g., EC₂₀).
Data Acquisition: Measure the fluorescence intensity before and after the addition of compounds and agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.
Analysis: Calculate the EC₅₀ of the PAM in the presence of a fixed concentration of the agonist.
This assay provides a more direct and integrated measure of Gq pathway activation over time compared to the transient signal of a calcium mobilization assay.
Principle: Activation of PLC by the Gq pathway results in the hydrolysis of PIP₂ to diacylglycerol (DAG) and inositol triphosphate (IP₃). IP₃ is rapidly metabolized to IP₂, IP₁, and finally inositol. In the presence of LiCl, the degradation of IP₁ is blocked, leading to its accumulation, which can be measured.
Cell Line: CHO or HEK293 cells expressing the Y4R.
Protocol:
Cell Plating and Labeling: Plate cells in a 96-well plate and label overnight with myo-[³H]-inositol.
Compound Treatment: Wash cells and pre-incubate with assay buffer containing LiCl. Add VU0506013 or other test compounds, followed by stimulation with PP.
Lysis and IP Extraction: Terminate the reaction by adding a lysis buffer (e.g., perchloric acid). Isolate the inositol phosphates using anion-exchange chromatography.
Detection: Quantify the accumulated [³H]-IP₁ using a scintillation counter.
Analysis: Determine the fold potentiation of the PP EC₅₀ by VU0506013.
This assay directly measures the canonical signaling pathway of the Gi/o-coupled Y4R.
Principle: The Y4R's coupling to Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this decrease, adenylyl cyclase is first stimulated with forskolin (B1673556), and the ability of the Y4R agonist (in the presence or absence of a PAM) to inhibit this stimulated cAMP production is quantified.
Cell Line: CHO or HEK293 cells expressing the Y4R.
Protocol:
Cell Plating: Seed cells into a 96-well or 384-well plate and culture overnight.
Compound Treatment: Pre-treat cells with VU0506013 or other test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Stimulation: Add a fixed concentration of forskolin along with the Y4R agonist PP to stimulate and simultaneously inhibit adenylyl cyclase.
Lysis and Detection: Lyse the cells and measure the accumulated cAMP using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen assay.
Analysis: Calculate the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
This assay measures a downstream signaling event that integrates signals from multiple G protein pathways.
Principle: GPCR activation can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2). The amount of phosphorylated ERK (pERK) can be quantified as a measure of receptor activation.
Cell Line: Y4R-expressing cells.
Protocol:
Cell Plating and Serum Starvation: Plate cells and then serum-starve them for several hours to reduce basal ERK phosphorylation.
Compound Stimulation: Treat cells with VU0506013 and/or PP for a short period (typically 5-15 minutes).
Lysis: Lyse the cells to release the proteins.
Detection: Measure the level of pERK using a sensitive immunoassay, such as a cell-based ELISA, Western blot, or AlphaScreen SureFire. Normalize the pERK signal to the total ERK protein level.
Analysis: Determine the EC₅₀ for ERK phosphorylation.
By employing these orthogonal assays, researchers can build a comprehensive profile of VU0506013, confirming its positive allosteric modulation of the Y4R through various signaling pathways and providing a solid foundation for further drug development.
Unveiling the Performance of VU0506013: A Comparative Analysis Against Known Y4 Receptor Agonists
For researchers and professionals in drug discovery, this guide provides a comprehensive performance benchmark of the novel Y4 receptor (Y4R) positive allosteric modulator (PAM), VU0506013. Through a detailed comparison...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug discovery, this guide provides a comprehensive performance benchmark of the novel Y4 receptor (Y4R) positive allosteric modulator (PAM), VU0506013. Through a detailed comparison with established Y4R agonists, supported by experimental data, this document elucidates the unique pharmacological profile of VU0506013 and its potential to modulate Y4R signaling.
The Neuropeptide Y (NPY) Y4 receptor, a G protein-coupled receptor (GPCR), is a key regulator of energy homeostasis and food intake, making it a significant therapeutic target for metabolic diseases. While traditional approaches have focused on the development of direct receptor agonists, positive allosteric modulators (PAMs) offer a nuanced strategy by enhancing the effect of the endogenous ligand, Pancreatic Polypeptide (PP). VU0506013 has emerged as a high-affinity and selective PAM at the Y4R.[1] This guide will dissect its performance by comparing it to well-characterized Y4R agonists.
Performance Data: A Head-to-Head Comparison
The following tables summarize the quantitative data for VU0506013 and a selection of known Y4R agonists. It is crucial to note that as a PAM, VU0506013's activity is presented in the context of its potentiation of an agonist, typically the endogenous ligand, Pancreatic Polypeptide.
Table 1: In Vitro Performance of VU0506013 (Y4R PAM)
To understand the context of the presented data, it is essential to visualize the underlying biological processes and experimental procedures.
Y4 Receptor Signaling Cascade
The Y4 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[3] Additionally, it can couple to Gq proteins, activating phospholipase C and leading to an increase in intracellular calcium.[7][8] VU0506013, as a PAM, enhances the signaling initiated by the binding of an agonist to the receptor.
Workflow for Y4R Ligand Evaluation
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize VU0506013 and Y4R agonists.
Calcium Mobilization Assay
This assay is employed to determine the functional potency (EC50) of Y4R agonists and the potentiating effect of PAMs by measuring changes in intracellular calcium levels.
Cell Line: A cell line, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293), stably expressing the human Y4 receptor is used. To enhance the calcium signal, cells may also be engineered to co-express a promiscuous G-protein like Gα16 or Gqi5.[7]
Procedure:
Cells are seeded in a 96- or 384-well plate and incubated overnight.
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
For PAM evaluation, cells are pre-incubated with VU0506013.
A fluorescence plate reader is used to measure baseline fluorescence.
The Y4R agonist is added at varying concentrations, and the resulting change in fluorescence, indicative of intracellular calcium mobilization, is recorded in real-time.[7]
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 (concentration for 50% maximal response) and Emax (maximum response) are calculated. For PAMs, the fold-shift in the agonist's EC50 is determined.
cAMP Inhibition Assay
This assay measures the ability of a Y4R agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the Gi/o signaling pathway.
Cell Line: A cell line expressing the human Y4 receptor (e.g., CHO or HEK293) is utilized.
Procedure:
Cells are plated in a multi-well format.
A phosphodiesterase (PDE) inhibitor is often included to prevent the degradation of cAMP.
The Y4R agonist is added at various concentrations to inhibit the forskolin-stimulated cAMP accumulation.
Intracellular cAMP levels are quantified using various methods, such as HTRF, AlphaScreen, or ELISA.[9]
Data Analysis: A dose-response curve is generated by plotting the inhibition of cAMP production against the agonist concentration to determine the IC50 (concentration for 50% inhibition).
Conclusion
VU0506013 represents a significant tool for probing the function of the Y4 receptor. As a positive allosteric modulator, it offers a distinct advantage by amplifying the physiological effects of the endogenous agonist, Pancreatic Polypeptide, rather than directly activating the receptor. This comparative guide highlights the nanomolar potency of VU0506013 in potentiating Y4R signaling and its high selectivity over other Y receptor subtypes. In contrast, while traditional agonists like GR231118 demonstrate high potency at the Y4R, they may also exhibit activity at other receptors. The data and protocols presented herein provide a robust framework for researchers to objectively evaluate the performance of VU0506013 and other Y4R modulators in the context of drug discovery and development for metabolic disorders.
A Head-to-Head Comparison of VU0506013 and Other Y4 Receptor Positive Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Neuropeptide Y4 Receptor (Y4R) positive allosteric modulator (PAM), VU0506013, with other research...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Neuropeptide Y4 Receptor (Y4R) positive allosteric modulator (PAM), VU0506013, with other research compounds targeting the same receptor. The Y4R, a G protein-coupled receptor (GPCR), is a promising target for the treatment of obesity and related metabolic disorders due to its role in regulating satiety.
This document summarizes the available quantitative data on the potency and selectivity of VU0506013 and its counterparts, provides detailed experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.
Performance Comparison of Y4R Positive Allosteric Modulators
The following tables present a head-to-head comparison of VU0506013 with other known Y4R PAMs, including tBPC and compounds from the Niclosamide series. The data has been compiled from published in vitro studies.
Table 1: Potency of Y4R Positive Allosteric Modulators
Activation of the Neuropeptide Y4 Receptor (Y4R) by its endogenous agonist, Pancreatic Polypeptide (PP), and potentiation by a Positive Allosteric Modulator (PAM), primarily initiates signaling through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In some cellular contexts, the Y4R can also couple to Gαq, activating phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Furthermore, Y4R activation can trigger the MAPK/ERK signaling cascade, influencing gene expression and cell proliferation. Receptor desensitization and internalization are mediated by β-arrestin recruitment.
Caption: Y4 Receptor Signaling Pathway.
Experimental Protocols
G-Protein Signaling Assay (cAMP Measurement for Gαi/o Coupling)
This protocol describes a method to measure the inhibition of cyclic AMP (cAMP) production following the activation of the Gαi/o-coupled Y4 receptor.
Cell Culture: CHO-K1 cells stably expressing the human Y4R are seeded into 384-well white opaque microplates at a density of 5,000-10,000 cells per well in appropriate growth medium.
Incubation: Plates are incubated overnight at 37°C in a humidified atmosphere of 5% CO₂.
Compound Preparation: Prepare serial dilutions of the PAMs (e.g., VU0506013, tBPC, Niclosamide analogues) in assay buffer. Prepare a solution of the endogenous agonist, Pancreatic Polypeptide (PP), at a concentration that elicits a sub-maximal response (e.g., EC₂₀). A phosphodiesterase inhibitor, such as IBMX, is included to prevent cAMP degradation.
Compound Addition: Aspirate the growth medium from the cells and add the diluted PAMs. After a pre-incubation period (e.g., 15 minutes), add the PP solution.
Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.
Lysis and Detection: After a 30-minute incubation at room temperature, lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF cAMP dynamic 2 kit).
Data Analysis: The degree of inhibition of forskolin-stimulated cAMP production is calculated for each concentration of the PAM. The data are then fitted to a sigmoidal dose-response curve to determine the EC₅₀ value for each compound.
β-Arrestin Recruitment Assay
This protocol outlines a method to measure the recruitment of β-arrestin to the Y4 receptor upon agonist stimulation, a key step in receptor desensitization and internalization.
Caption: β-Arrestin Recruitment Assay Workflow.
Detailed Methodology:
Cell Line and Reagents: Utilize a commercially available β-arrestin recruitment assay system (e.g., PathHunter® β-Arrestin assay from DiscoveRx). This system typically employs cells co-expressing the Y4R fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
Cell Seeding: Seed the engineered cells into 384-well white-walled, clear-bottom microplates at the manufacturer's recommended density.
Incubation: Incubate the plates for 24-48 hours to allow for cell adherence and expression of the fusion proteins.
Compound Addition: Prepare serial dilutions of the PAMs. Add the PAMs to the cells and pre-incubate for a specified time. Then, add the endogenous agonist, Pancreatic Polypeptide (PP), to stimulate the receptor.
Incubation: Incubate the plates for 60-90 minutes at 37°C to allow for β-arrestin recruitment.
Detection: Add the detection reagents as per the manufacturer's instructions. Upon β-arrestin recruitment, the enzyme fragments complement each other, forming an active enzyme that converts a substrate to a luminescent signal. Measure the luminescence using a plate reader.
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Normalize the data to the maximal response induced by a saturating concentration of the agonist. The potentiation of the agonist response by the PAM is then quantified.
Summary and Conclusion
VU0506013 is a potent and selective positive allosteric modulator of the Neuropeptide Y4 Receptor.[1] When compared to other Y4R PAMs, such as those from the Niclosamide series, VU0506013 appears to offer a more favorable selectivity profile, with minimal off-target effects on other neuropeptide Y receptors.[2] The Niclosamide-based compounds, while demonstrating comparable potency in modulating Gq-mediated signaling, exhibit some cross-reactivity with the Y2R and Y5R.[2]
Further head-to-head studies with other identified Y4R PAMs like tBPC are required to fully elucidate the comparative pharmacology of VU0506013, particularly in different signaling pathways such as β-arrestin recruitment. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses. The continued investigation of these compounds will be crucial in advancing our understanding of Y4R modulation and its therapeutic potential in metabolic diseases.
Essential Safety and Disposal Guidance for VU0506013
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the proper handling and disposal of VU0506013, a high-affinity positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the proper handling and disposal of VU0506013, a high-affinity positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).
This document provides crucial operational and logistical information for the safe management of VU0506013 in a laboratory setting. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact.
I. Proper Disposal Procedures for VU0506013
While VU0506013 is shipped as a non-hazardous chemical, its potent biological activity as a G protein-coupled receptor (GPCR) modulator necessitates careful disposal. The following procedures are based on general best practices for biologically active research compounds.
A. Solid VU0506013 Waste:
Uncontaminated, solid VU0506013 should be managed as non-hazardous chemical waste.
Step 1: Collection. Collect waste VU0506013 powder in a clearly labeled, sealed container. The label should include the chemical name ("VU0506013"), the approximate amount, and the date.
Step 2: Storage. Store the waste container in a designated area for non-hazardous chemical waste, away from incompatible materials.
Step 3: Disposal. Dispose of the container through your institution's hazardous waste management program. Do not dispose of solid chemical waste in the regular trash.
B. VU0506013 in DMSO Solution:
For solutions of VU0506013 in dimethyl sulfoxide (B87167) (DMSO), the disposal protocol is dictated by the solvent.
Step 1: Collection. Collect waste VU0506013/DMSO solutions in a designated, sealed container for organic solvent waste. The container must be compatible with DMSO.
Step 2: Labeling. Clearly label the container as "DMSO Waste containing VU0506013," and include the estimated concentration and volume.
Step 3: Disposal. Arrange for pickup and disposal through your institution's hazardous waste management service. DMSO solutions should be incinerated in a chemical incinerator equipped with an afterburner and scrubber.
C. Contaminated Labware:
Disposable labware (e.g., pipette tips, microfuge tubes) contaminated with VU0506013 should be handled as follows:
Solid Waste: Dispose of in a designated container for solid chemical waste.
Sharps: Dispose of in a designated sharps container for chemical contamination.
D. Deactivation of Biological Activity (Recommended Best Practice):
Given the biological activity of VU0506013, a deactivation step prior to disposal is a prudent measure to minimize any potential environmental impact. While a specific protocol for VU0506013 has not been published, a general approach for deactivating biologically active small molecules can be followed. This typically involves chemical degradation. Consultation with your institution's environmental health and safety (EHS) office is highly recommended to establish an appropriate deactivation protocol. One possible method, subject to institutional approval, could involve treatment with a strong oxidizing agent.
II. Quantitative Data Summary
Property
Value
Reference
Molecular Weight
369.42 g/mol
--INVALID-LINK--
Chemical Formula
C20H23N3O4
--INVALID-LINK--
Solubility
10 mM in DMSO
--INVALID-LINK--
Storage (Solid)
Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.
--INVALID-LINK--
Storage (in Solvent)
-80°C for up to 6 months.
--INVALID-LINK--
III. Experimental Protocol: Calcium Flux Assay
This protocol outlines a representative method to assess the activity of VU0506013 on the Y4 receptor by measuring changes in intracellular calcium concentration.
A. Materials and Reagents:
Cells stably expressing the human Y4 receptor (e.g., HEK293 or CHO cells).
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
VU0506013 stock solution (10 mM in DMSO).
Y4R agonist (e.g., Pancreatic Polypeptide, PP).
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
96-well black, clear-bottom microplates.
Fluorescence plate reader with kinetic reading capabilities.
B. Methodology:
Cell Seeding: Seed the Y4R-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
Dye Loading:
Prepare a loading solution of the calcium-sensitive dye in assay buffer.
Remove the cell culture medium from the wells and add the dye loading solution.
Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.
Compound Addition:
Prepare serial dilutions of VU0506013 in assay buffer.
Wash the cells with assay buffer to remove excess dye.
Add the VU0506013 dilutions to the appropriate wells.
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
Agonist Stimulation and Signal Detection:
Prepare a solution of the Y4R agonist (PP) in assay buffer.
Place the plate in the fluorescence plate reader and begin kinetic reading.
After establishing a baseline fluorescence, inject the agonist solution into the wells.
Continue to record the fluorescence signal for a set period (e.g., 2-3 minutes) to capture the calcium flux.
Data Analysis:
The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration.
Analyze the data to determine the effect of VU0506013 on the agonist-induced calcium response.
IV. Signaling Pathway and Experimental Workflow Diagrams
Caption: Y4 Receptor signaling cascade initiated by PP and potentiated by VU0506013.
Caption: Step-by-step workflow for the calcium flux assay.
Handling
Essential Safety and Operational Guide for Handling VU0506013
Audience: Researchers, scientists, and drug development professionals. Disclaimer: This document provides guidance on the safe handling of VU0506013 for research purposes.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides guidance on the safe handling of VU0506013 for research purposes. Since a specific Safety Data Sheet (SDS) is not publicly available for VU0506013, this information is based on general laboratory safety principles for handling potent, novel chemical compounds and information on structurally related chemicals. All laboratory personnel must be trained in standard safety procedures and should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Identification and Risk Assessment
VU0506013 is a high-affinity, selective positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R) and is intended for laboratory research use only.[1][2] As with any novel chemical substance, the full toxicological properties of VU0506013 have not been thoroughly investigated. Therefore, it should be handled with care, assuming it is potentially hazardous.
The IUPAC name of VU0506013 is N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide.[1] The presence of an acetamide (B32628) functional group is a structural alert, as acetamide itself is suspected of causing cancer. While the toxicological properties of VU0506013 are unknown, this potential hazard underscores the need for stringent safety precautions.
Potential Hazards:
Acute Toxicity: The acute toxicity is unknown. Similar complex organic molecules can be harmful if swallowed or toxic in contact with skin.
Irritation: May cause skin, eye, and respiratory tract irritation.
Chronic Toxicity: Long-term effects are unknown. The acetamide substructure suggests potential carcinogenicity, which should be considered in risk assessment.
Sensitization: The potential to cause skin or respiratory sensitization is unknown.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is mandatory to minimize exposure risk. The following table outlines the recommended PPE for handling VU0506013 in both solid and solution forms.
Protection Type
Required Equipment
Purpose
Eye Protection
Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.
To protect eyes from contact with dust, aerosols, or splashes of the compound.
Hand Protection
Chemical-resistant gloves (e.g., nitrile). It is crucial to inspect gloves for any defects before use and to change them frequently.
To prevent skin contact with the compound.
Body Protection
A laboratory coat or disposable coveralls.
To protect skin and personal clothing from contamination.
Respiratory Protection
A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powdered form of the compound, especially during weighing or transfer, to prevent inhalation of dust particles.
To avoid inhalation of the compound.
Handling and Storage
Proper handling and storage are critical for maintaining the integrity of VU0506013 and ensuring the safety of laboratory personnel.
Storage Conditions:
Form
Short-Term Storage (days to weeks)
Long-Term Storage (months to years)
Solid Powder
0 - 4°C, dry and dark
-20°C, dry and dark
| Stock Solutions | 0 - 4°C | -20°C (in a tightly sealed container) |
Safe Handling Procedures:
Engineering Controls: All work with solid VU0506013 and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure.
Solution Preparation: When preparing solutions, slowly add the solvent to the powdered compound to avoid splashing and aerosol generation.
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Experimental Workflow
The following diagram illustrates a general workflow for a typical in-vitro experiment involving VU0506013.